3-pyr-Cytisine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,9S)-5-pyridin-3-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16-14(12-2-1-5-17-8-12)3-4-15-13-6-11(7-18-9-13)10-19(15)16/h1-5,8,11,13,18H,6-7,9-10H2/t11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYASQWDLRLAPK-WCQYABFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119043 | |
| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948027-43-8 | |
| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948027-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of 3-pyr-Cytisine on Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyridin-3'-yl)-cytisine, commonly known as 3-pyr-Cytisine, is a synthetic derivative of the natural alkaloid cytisine.[1] Cytisine itself is a well-characterized partial agonist of nicotinic acetylcholine receptors (nAChRs) and has been utilized as a smoking cessation aid.[2][3] The modification of the cytisine scaffold, as seen in this compound, is a key strategy in medicinal chemistry to refine pharmacological properties, enhance subtype selectivity, and explore novel therapeutic applications.[1][4] Nicotinic acetylcholine receptors, a family of ligand-gated ion channels, are critical mediators of synaptic transmission in the central and peripheral nervous systems and are validated targets for a range of conditions including nicotine addiction, depression, and neurodegenerative diseases. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its interaction with various nAChR subtypes.
Core Mechanism of Action: A Subtype-Selective Partial Agonist
The primary mechanism of action of this compound is characterized by its behavior as a high-affinity, low-efficacy partial agonist with marked selectivity for the α4β2 nAChR subtype. This profile distinguishes it from its parent compound, cytisine, which exhibits more significant agonist activity at other nAChR subtypes.
1. Binding Affinity and Subtype Selectivity
This compound demonstrates a high affinity for α4β2* nAChRs, the subtype most implicated in the reinforcing effects of nicotine. Its affinity for other major neuronal subtypes, such as α3β4 and α7, is considerably lower. This selectivity is a desirable trait, as activation of ganglionic α3β4 receptors or α7 receptors can be associated with off-target effects. As a partial agonist, it binds to the receptor's orthosteric site—the same site as the endogenous neurotransmitter acetylcholine and other agonists like nicotine—but is less effective at inducing the conformational change required for full channel opening.
2. Functional Activity: Efficacy and Potency
Functionally, this compound is classified as a very weak partial agonist at α4β2 nAChRs. Its efficacy, or the maximal response it can produce, is less than 10% of that of a full agonist like acetylcholine (ACh). Studies on α4β2 receptors expressed in Xenopus oocytes have shown that this compound has low efficacy at both high-sensitivity (HS) and low-sensitivity (LS) isoforms of the α4β2 receptor, with efficacies of approximately 8% and 3% of the ACh response, respectively. This is a key distinction from cytisine, which is a more effective agonist at the LS α4β2 nAChRs.
This low intrinsic activity means that this compound provides a minimal level of receptor stimulation. In a therapeutic context, this can be sufficient to alleviate withdrawal symptoms (e.g., in nicotine dependence) by providing a baseline level of dopaminergic stimulation, while its high affinity allows it to effectively occupy the receptors.
Simultaneously, by occupying the binding site, this compound acts as a competitive antagonist in the presence of a full agonist. It blocks nicotine from binding to α4β2 receptors, thereby reducing the rewarding and reinforcing effects associated with smoking. This dual action—providing minimal stimulation to reduce cravings while blocking the effects of nicotine—is the hallmark of successful nAChR partial agonists in smoking cessation.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound compared to its parent compound, cytisine.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of this compound and Cytisine at nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 |
| Cytisine | ~0.17 - 1 nM | Low µM range | ~4.2 µM |
| This compound | High Affinity (nM range) | Low Affinity | Low Affinity |
Note: Specific Kᵢ values for this compound are not consistently reported across literature, but its high potency and low efficacy strongly suggest high affinity in the nanomolar range for the α4β2 subtype.
Table 2: Comparative Functional Efficacy (% of Acetylcholine Max Response) of this compound and Cytisine at nAChR Subtypes
| Compound | α4β2 (High Sensitivity) | α4β2 (Low Sensitivity) | α3β4 | α7 |
| Cytisine | <5% | ~10% | Full Agonist | Full Agonist |
| This compound | ~8% | ~3% | Negligible | Negligible |
Signaling Pathways and Downstream Effects
The interaction of this compound with the α4β2 nAChR initiates a cascade of events, albeit with lower magnitude than a full agonist.
Figure 1. Signaling pathway of this compound at a presynaptic dopaminergic terminal.
As a partial agonist, this compound binding leads to a limited influx of cations (Na⁺ and Ca²⁺) through the α4β2 receptor channel. This causes a slight membrane depolarization, which can be sufficient to modulate neuronal excitability and trigger the opening of voltage-gated calcium channels. The subsequent increase in intracellular calcium facilitates the fusion of synaptic vesicles containing dopamine, leading to its release into the synaptic cleft. This modest, sustained dopamine release is thought to underlie the compound's ability to mitigate withdrawal symptoms. Crucially, by occupying the receptor, it prevents the much larger depolarization and dopamine surge that would be induced by nicotine.
Experimental Protocols
The characterization of this compound's pharmacology relies on standard, robust methodologies in receptor research.
1. Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.
-
Cell Preparation: Human embryonic kidney (HEK-293) cells are transfected with cDNAs encoding the specific nAChR subunits of interest (e.g., α4 and β2). The cells are cultured to allow for receptor expression and then harvested. Membranes containing the receptors are prepared via centrifugation.
-
Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]-epibatidine for α4β2 nAChRs) is incubated with the cell membranes.
-
Incubation: Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated using vacuum filtration. The radioactivity of the filters (representing bound ligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is the gold standard for measuring the functional properties (potency and efficacy) of ligands at ion channels expressed in Xenopus laevis oocytes.
Figure 2. Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired nAChR subunits is injected into the oocyte cytoplasm.
-
Incubation: The oocytes are incubated for several days to allow for the translation, assembly, and insertion of functional nAChR channels into the cell membrane.
-
Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current to "clamp" the voltage at a set holding potential (e.g., -70 mV).
-
Drug Application: Solutions containing known concentrations of this compound are perfused over the oocyte. Binding of the agonist opens the nAChR channels, allowing cations to flow into the cell.
-
Data Acquisition: The voltage-clamp amplifier injects a compensatory current to maintain the holding potential. This injected current is equal in magnitude and opposite in sign to the current flowing through the ion channels, providing a direct measurement of receptor activity.
-
Analysis: By applying a range of agonist concentrations, a dose-response curve can be generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy (Eₘₐₓ) relative to a saturating concentration of a full agonist like ACh.
Conclusion
The mechanism of action of this compound is defined by its profile as a high-affinity, low-efficacy partial agonist with significant selectivity for the α4β2 nicotinic acetylcholine receptor subtype. This pharmacological signature allows it to modulate the activity of these critical receptors by providing a minimal level of stimulation while competitively inhibiting the binding of more efficacious agonists like nicotine. This distinct mechanism, which differs from its parent compound cytisine, makes this compound a valuable pharmacological tool and a lead compound for the development of novel therapeutics for CNS disorders, particularly those linked to dysregulation of the nicotinic cholinergic system, such as depression and nicotine addiction.
References
- 1. isaac-scientific.com [isaac-scientific.com]
- 2. The thermodynamic profile and molecular interactions of a C(9)-cytisine derivative-binding acetylcholine-binding protein from Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of 3-pyr-Cytisine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-pyr-Cytisine, a derivative of the natural alkaloid (-)-cytisine. This compound, also known as 3-(pyridin-3-yl)cytisine, has garnered interest in the scientific community for its potential as a partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs) and its antidepressant-like effects.[1] This document outlines a probable synthetic route utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and details the key characterization data essential for its identification and quality assessment. The information presented herein is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of novel cytisine analogs.
Introduction
(-)-Cytisine is a plant-derived alkaloid with a well-established profile as a partial agonist of α4β2 nAChRs, making it a valuable scaffold in the development of smoking cessation aids and potential treatments for various neurological disorders.[2] Modification of the cytisine core structure offers a promising strategy to modulate its pharmacological properties, including receptor subtype selectivity, potency, and pharmacokinetic profile. The introduction of an aromatic substituent at the 3-position of the pyridone ring, as in this compound, represents a key structural alteration that can significantly influence its interaction with nAChRs. This guide focuses on the synthesis and characterization of this specific derivative.
Synthesis of this compound
While a definitive, publicly available step-by-step synthesis protocol for this compound is not readily found in the reviewed literature, a plausible and widely utilized method for the synthesis of analogous aryl-substituted cytisine derivatives is the Suzuki-Miyaura cross-coupling reaction .[2] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.
The proposed synthetic pathway for this compound would likely involve the following key steps:
-
Protection of the secondary amine: The secondary amine in the cytisine molecule is typically protected to prevent side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group.
-
Halogenation of the pyridone ring: Introduction of a halogen, most commonly bromine, at the 3-position of the N-Boc-protected cytisine.
-
Suzuki-Miyaura cross-coupling: The 3-bromo-N-Boc-cytisine intermediate is then coupled with pyridine-3-boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.
-
Deprotection: Removal of the Boc protecting group to yield the final product, this compound.
Experimental Protocol (Proposed)
The following is a generalized, proposed protocol based on established Suzuki-Miyaura coupling procedures for cytisine derivatives.[2][3] Researchers should optimize these conditions for their specific laboratory setup.
Step 1: N-Boc Protection of (-)-Cytisine
-
To a solution of (-)-cytisine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the product to obtain N-Boc-(-)-cytisine.
Step 2: Bromination of N-Boc-(-)-cytisine
-
To a solution of N-Boc-(-)-cytisine in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide).
-
Stir the reaction at an appropriate temperature until the starting material is consumed.
-
Isolate and purify the 3-bromo-N-Boc-(-)-cytisine.
Step 3: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 3-bromo-N-Boc-(-)-cytisine, pyridine-3-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system (e.g., a mixture of DME and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (e.g., 85 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 4: Deprotection
-
Dissolve the purified N-Boc-3-pyr-Cytisine in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid (e.g., trifluoroacetic acid) to cleave the Boc group.
-
Stir the reaction at room temperature for a short period.
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the final product, this compound, to obtain a solid.
Characterization of this compound
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The following data, compiled from available sources and expected outcomes, should be obtained.
Physicochemical Properties
| Property | Value |
| Chemical Name | (1R,5S)-1,2,3,4,5,6-Hexahydro-3-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a]diazocin-8-one |
| Molecular Formula | C₁₆H₁₇N₃O |
| Molecular Weight | 267.33 g/mol |
Spectroscopic Data (Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the cytisine scaffold protons, along with signals corresponding to the protons of the newly introduced pyridin-3-yl group in the aromatic region.
-
¹³C NMR: The spectrum should display the expected number of carbon signals for the this compound structure, with chemical shifts indicative of the different carbon environments in the aliphatic and aromatic regions.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 268.33.
Pharmacological Characterization
This compound has been characterized as a high-affinity partial agonist for the α4β2 nAChR subtype.
| Receptor Subtype | Kᵢ (nM) |
| α4β2 | 0.91 |
| α3β4 | 119 |
| α7 | 1100 |
| Table 1: Binding affinities (Ki) of this compound for different nAChR subtypes. |
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route via Suzuki-Miyaura cross-coupling offers a viable method for its preparation, and the outlined characterization parameters are essential for verifying its structure and purity. The presented information is intended to facilitate further research into the pharmacological profile and therapeutic applications of this and other novel cytisine derivatives. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions are paramount for successful and safe execution.
References
The Binding Affinity and Selectivity Profile of 3-pyr-Cytisine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytisine, a plant alkaloid extracted from species such as Cytisus laborinum, is a potent ligand for nicotinic acetylcholine receptors (nAChRs). Its chemical structure, which includes a pyridine ring, underlies its interaction with these receptors. Functionally, cytisine acts as a partial agonist, particularly at the α4β2 nAChR subtype, which is critically implicated in nicotine addiction. This property allows cytisine to alleviate withdrawal symptoms and reduce the rewarding effects of nicotine, making it a valuable pharmacotherapy for smoking cessation. This technical guide provides an in-depth overview of the binding affinity and selectivity profile of cytisine, details the experimental protocols used to elucidate these characteristics, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Binding Affinity and Functional Activity
The following tables summarize the quantitative data on cytisine's binding affinity (Ki) and functional activity (EC50) across various nAChR subtypes.
Table 1: Binding Affinity of Cytisine for nAChR Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Species | Cell Line/Tissue | Reference |
| α4β2 | [3H]Epibatidine | 0.17 | Human | HEK293 | [1] |
| [3H]Epibatidine | Subnanomolar | Human | HEK293 | [2] | |
| [3H]Cytisine | 0.3 | Human | HEK293 (homogenate) | [3] | |
| [3H]Cytisine | 0.8 | Human | HEK293 (intact cells) | [3] | |
| α7 | [125I]α-Bungarotoxin | 4200 | Human | IMR32 | [1] |
| α3β4 | [3H]Epibatidine | ~40-fold lower than α4β2 | Human | HEK293 | |
| α3β2 | [3H]Epibatidine | ~20-fold lower than α4β2 | Human | HEK293 | |
| α4β4 | [3H]Epibatidine | Subnanomolar | Human | HEK293 | |
| α1βγδ (muscle) | [125I]α-Bungarotoxin | 430 | Torpedo | Electroplax membrane |
Table 2: Functional Activity (EC50/IC50) of Cytisine at nAChR Subtypes
| Receptor Subtype | Activity | EC50/IC50 (µM) | Species | Expression System | Reference |
| α4β2 | Partial Agonist (Activation) | ~1 | Human | - | |
| Partial Agonist (Activation) | 0.06 - 18 (high-affinity) | Human | Xenopus oocytes | ||
| Desensitization | 0.00005 - 0.0028 (high-affinity) | Human | Xenopus oocytes | ||
| (α4)2(β2)3 (HS) | Partial Agonist | IC50 = 0.61 | Human | Xenopus oocytes | |
| (α4)3(β2)2 (LS) | Partial Agonist | EC50 = 5.3, IC50 = 7.30 | Human | Xenopus oocytes | |
| α3β4 | Full Agonist | - | Human | - | |
| α7 | Full Agonist | - | Human | - |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (like cytisine) and its receptor. These assays measure the affinity (typically as the inhibition constant, Ki) of an unlabeled compound by determining its ability to displace a radiolabeled ligand from the receptor.
Typical Protocol for [3H]Epibatidine Displacement:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4) are cultured and harvested.
-
Cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
The membrane preparation is incubated in multi-well plates with a constant concentration of the radioligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled competitor compound (cytisine).
-
The reaction is allowed to reach equilibrium, typically for a set time at a specific temperature (e.g., 2 hours at 4°C).
-
-
Separation of Bound and Unbound Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC is a powerful technique to study the functional properties of ion channels, such as nAChRs, expressed in the cell membrane of Xenopus oocytes. It allows for the measurement of ion currents evoked by the application of agonists, thereby determining a compound's efficacy (degree of channel activation) and potency (EC50).
Typical Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically harvested from female Xenopus laevis frogs.
-
The oocytes are defolliculated (the surrounding follicular cell layer is removed) enzymatically and mechanically.
-
Complementary RNA (cRNA) encoding the desired nAChR subunits is injected into the oocyte cytoplasm.
-
The oocytes are incubated for 2-7 days to allow for the expression of functional receptors on the cell surface.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).
-
Two microelectrodes, filled with a conducting solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (typically between -50 mV and -90 mV).
-
-
Compound Application and Data Acquisition:
-
The agonist (cytisine) is applied to the oocyte via the perfusion system at various concentrations.
-
The resulting inward current, carried by cations flowing through the activated nAChR channels, is recorded by the amplifier.
-
Data is acquired and digitized using specialized software.
-
-
Data Analysis:
-
The peak current response at each concentration is measured.
-
A concentration-response curve is generated by plotting the normalized current response against the logarithm of the agonist concentration.
-
The EC50 (the concentration that elicits a half-maximal response) and the maximum efficacy (relative to a full agonist like acetylcholine) are determined by fitting the curve with a sigmoidal function.
-
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)
Caption: Workflow for TEVC electrophysiology in Xenopus oocytes.
Signaling Pathway: nAChR Activation
Caption: General signaling pathway following nAChR activation.
References
- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytisine binds with similar affinity to nicotinic alpha4beta2 receptors on the cell surface and in homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of 3-pyr-Cytisine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 3-pyr-Cytisine, a derivative of the natural alkaloid cytisine. This document summarizes its binding affinity and functional activity at nicotinic acetylcholine receptors (nAChRs), details the experimental protocols used for its characterization, and visualizes key experimental workflows.
Core Pharmacological Data
This compound has been identified as a weak partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR) subtype and has been investigated for its potential as an antidepressant. While extensive quantitative data for this compound is limited in publicly available literature, this section presents the known information and provides comparative data for its parent compound, cytisine, to offer a comprehensive pharmacological context.
Table 1: Receptor Binding Affinities (Ki) of Cytisine and its Analogs at Various nAChR Subtypes
| Compound | α4β2 (nM) | α7 (nM) | α3β4 (nM) | α1βγδ (muscle) (nM) | Radioligand | Source |
| Cytisine | 0.46 - 2.0 | 4200 - 5820 | >500 | 430 | [³H]-Nicotine, [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin | [1][2] |
| Varenicline | 0.06 | 322 | - | >8000 | [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin | [1] |
| Nicotine | 6.1 | 2110 | - | 2000 | [³H]-Epibatidine, [¹²⁵I]-α-Bungarotoxin | [2] |
Data for this compound is not sufficiently available in the literature to be included in this table.
Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of Cytisine at nAChR Subtypes
| Compound | Receptor Subtype | EC₅₀ (µM) | Eₘₐₓ (% of ACh response) | Assay Type | Source |
| Cytisine | α4β2 | ~1 | Partial Agonist | Two-Electrode Voltage Clamp (Xenopus Oocytes) | [1] |
| Cytisine | α7 | - | Full Agonist | - | |
| Cytisine | α3β4 | - | Full Agonist | - |
Specific EC₅₀ and Eₘₐₓ values for this compound are not detailed in the available literature, though it is characterized as a "very weak α4β2 nAChR partial agonist".
Experimental Protocols
The following sections detail the standard methodologies employed to determine the in vitro pharmacological profile of cytisine derivatives like this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To quantify the affinity of this compound for various nAChR subtypes by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligands: [³H]-Cytisine or [³H]-Epibatidine for α4β2 nAChRs; [¹²⁵I]-α-Bungarotoxin for α7 and muscle-type nAChRs.
-
Receptor Source: Membranes prepared from cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest, or from brain regions known to be rich in specific subtypes (e.g., rat cortex).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled cytisine).
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).
-
A parallel set of tubes containing the radioligand and a high concentration of a non-specific competitor is included to determine non-specific binding.
-
Incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation or gamma counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to characterize the functional activity of a compound (agonist, antagonist, or partial agonist) at a ligand-gated ion channel.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at specific nAChR subtypes.
Materials:
-
Test Compound: this compound
-
Full Agonist: Acetylcholine (ACh) or Nicotine
-
Xenopus laevis Oocytes: Stage V-VI oocytes.
-
cRNA: Complementary RNA encoding the subunits of the desired nAChR subtype.
-
Recording Solution: Buffered saline solution (e.g., ND96).
-
Instrumentation: Two-electrode voltage clamp amplifier, microelectrode puller, micromanipulators, data acquisition system.
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.
-
A solution containing the cRNAs for the nAChR subunits is injected into the oocytes.
-
The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with the recording solution.
-
Two microelectrodes filled with a conducting solution (e.g., 3 M KCl) are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (e.g., -70 mV).
-
-
Compound Application:
-
The test compound (this compound) is applied to the oocyte at various concentrations through the perfusion system.
-
The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded.
-
A full agonist (e.g., ACh) is also applied at a saturating concentration to determine the maximum possible response.
-
-
Data Analysis:
-
The peak current response is measured for each concentration of the test compound.
-
A concentration-response curve is generated by plotting the current amplitude against the compound concentration.
-
The potency (EC₅₀), which is the concentration of the compound that elicits 50% of its maximal effect, is determined from the curve.
-
The efficacy (Eₘₐₓ) is determined as the maximal response induced by the test compound, often expressed as a percentage of the maximal response induced by the full agonist.
-
Visualizations
Experimental Workflow Diagrams
Caption: Radioligand Binding Assay Workflow.
Caption: Two-Electrode Voltage Clamp (TEVC) Workflow.
Signaling Pathway
While this compound is a direct-acting ligand, its interaction with the nAChR initiates a signaling cascade. The following diagram illustrates the general pathway following the activation of a neuronal nAChR.
Caption: General nAChR Signaling Pathway.
References
- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 3-pyr-Cytisine: A Weak Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors with Antidepressant Potential
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of 3-pyr-Cytisine, a novel derivative of the natural alkaloid cytisine. This compound has been identified as a very weak partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the neurobiology of mood disorders and nicotine addiction. This whitepaper details the scientific rationale behind its development, its pharmacological profile, and the preclinical evidence supporting its potential as a novel antidepressant agent. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.
Introduction
The modulation of nicotinic acetylcholine receptors (nAChRs) has emerged as a promising strategy for the development of novel therapeutics for a range of central nervous system disorders. The α4β2 subtype, in particular, is a well-validated target for smoking cessation therapies, with partial agonists like varenicline demonstrating clinical efficacy. Recent research has also implicated α4β2 nAChRs in the pathophysiology of depression, suggesting that compounds that modulate this receptor may have antidepressant properties.[1][2]
Cytisine, a natural product extracted from the seeds of plants like Cytisus laburnum, is a partial agonist at α4β2 nAChRs and has been used for smoking cessation in Eastern Europe for decades.[3][4] Its chemical scaffold provides a valuable starting point for the development of new nAChR ligands with improved pharmacological properties. This compound, a derivative of cytisine, was developed to explore the therapeutic potential of very weak partial agonism at the α4β2 nAChR. This document will delve into the scientific journey of this compound, from its synthesis to its preclinical evaluation as a potential antidepressant.
Synthesis and Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Cytisine | C₁₁H₁₄N₂O | 190.24 |
| This compound | C₁₆H₁₇N₃O | 267.33 |
Pharmacological Profile
The defining characteristic of this compound is its action as a very weak partial agonist at the α4β2 nAChR. This means that while it binds to the receptor, it elicits a much lower maximal response compared to a full agonist like acetylcholine or even a stronger partial agonist like its parent compound, cytisine.
In Vitro Pharmacology
Studies have shown that this compound has high affinity for the α4β2 nAChR but demonstrates very low efficacy.[5] Its activity at other nAChR subtypes, such as α3β4 and α7, is significantly lower than that of cytisine, indicating a more selective profile for the α4β2 receptor.
Table 2: In Vitro Pharmacological Data for this compound and Cytisine
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (% of Acetylcholine max response) |
| This compound | α4β2 | 0.023 ± 0.002 | <10% |
| α3β4 | Low Potency | ≤5% | |
| α7 | Low Potency | ≤5% | |
| Cytisine | α4β2 | ~1 | ~15% |
| α3β4 | Moderate Affinity | Full Agonist | |
| α7 | Lower Affinity | Full Agonist | |
| *Note: The α4β2 receptor can exist in different stoichiometries, which may affect binding and efficacy. |
Pharmacokinetics
Specific pharmacokinetic data for this compound are not extensively published. However, data from the parent compound, cytisine, can provide some insights. Cytisine has a relatively short half-life of approximately 4.8 hours and is primarily cleared renally with minimal metabolism. It is reasonable to assume that this compound may have a similar pharmacokinetic profile, though further studies are needed for confirmation.
Preclinical Evidence for Antidepressant Activity
The primary therapeutic potential of this compound lies in its antidepressant-like effects, which have been demonstrated in established rodent models of depression. The hypothesis is that the weak partial agonism at α4β2 nAChRs leads to a net functional antagonism in the presence of the endogenous neurotransmitter acetylcholine, a mechanism that has been linked to antidepressant effects.
Animal Models of Depression
This compound has shown dose-dependent antidepressant-like effects in the following mouse models:
-
Tail Suspension Test: This test measures the immobility of mice when suspended by their tails, with a decrease in immobility time indicating an antidepressant-like effect. This compound was effective at lower concentrations than cytisine in this model.
-
Forced Swim Test: Similar to the tail suspension test, this model assesses behavioral despair by measuring the time a mouse spends immobile in an inescapable cylinder of water. This compound also demonstrated efficacy in this test.
-
Novelty-Suppressed Feeding Test: This test is sensitive to chronic antidepressant treatment and measures the latency of a food-deprived mouse to eat in a novel, anxiogenic environment. This compound was shown to be effective in this paradigm.
Signaling Pathways and Experimental Workflows
α4β2 nAChR Signaling Pathway
The α4β2 nAChR is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This leads to membrane depolarization and the activation of downstream signaling cascades. In the context of mood and reward, the activation of α4β2 nAChRs on dopaminergic neurons in the mesolimbic pathway is of particular importance, as it leads to the release of dopamine. A weak partial agonist like this compound would cause a much smaller and less sustained release of dopamine compared to a full agonist.
Experimental Workflow for Preclinical Antidepressant Screening
The preclinical evaluation of this compound for antidepressant activity follows a standardized workflow involving multiple behavioral assays to ensure the robustness of the findings.
Detailed Experimental Protocols
Synthesis of this compound (Inferred Protocol)
-
Reaction: Palladium-catalyzed Suzuki Coupling.
-
Reactants: 3-bromo-cytisine, Pyridine-3-boronic acid.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: Sodium carbonate (Na₂CO₃).
-
Solvent: A mixture of toluene, ethanol, and water.
-
Procedure: 3-bromo-cytisine, pyridine-3-boronic acid, and sodium carbonate are dissolved in the solvent mixture. The solution is degassed with argon. The palladium catalyst is added, and the mixture is heated to reflux under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
In Vitro Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (Ki) of this compound for nAChR subtypes.
-
Materials: Cell membranes expressing the desired nAChR subtype (e.g., α4β2), a radioligand with high affinity for the receptor (e.g., [³H]epibatidine), test compound (this compound), and appropriate buffers.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tail Suspension Test
-
Animals: Male C57BL/6J mice.
-
Apparatus: A suspension bar or shelf ledge and adhesive tape.
-
Procedure: A piece of adhesive tape is attached to the tail of a mouse, approximately 1-2 cm from the tip. The mouse is then suspended by its tail from the bar, ensuring it cannot escape or hold onto any surfaces. The duration of the test is typically 6 minutes.
-
Data Collection: The behavior of the mouse is recorded, and the total time spent immobile is quantified. Immobility is defined as the absence of any movement except for minor respiratory movements.
-
Analysis: The mean immobility time for the drug-treated group is compared to the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Forced Swim Test
-
Animals: Male C57BL/6J mice.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session.
-
Data Collection: The session is recorded, and the duration of immobility during the last 4 minutes of the test is measured. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.
-
Analysis: The mean immobility time for the drug-treated group is compared to the vehicle-treated control group. A significant decrease in immobility suggests an antidepressant-like effect.
Novelty-Suppressed Feeding Test
-
Animals: Male C57BL/6J mice, food-deprived for 24 hours prior to the test.
-
Apparatus: A novel, brightly lit open-field arena (e.g., 50x50 cm) with a single food pellet placed in the center.
-
Procedure: Each mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded. The test session typically lasts for a maximum of 10 minutes.
-
Data Collection: The primary measure is the latency to take the first bite of the food pellet.
-
Analysis: The mean latency to feed for the drug-treated group is compared to the vehicle-treated control group. A significant reduction in the latency to eat is interpreted as an anxiolytic and/or antidepressant-like effect.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel antidepressants targeting the α4β2 nicotinic acetylcholine receptor. Its unique pharmacological profile as a very weak partial agonist provides a potential mechanism for achieving therapeutic effects with a favorable side-effect profile. The preclinical data from various rodent models of depression are encouraging and warrant further investigation.
Future research should focus on obtaining a more detailed pharmacokinetic and metabolic profile of this compound to guide dose selection for further studies. Additionally, exploring the effects of chronic administration of this compound in animal models would be crucial to assess its potential for long-term antidepressant efficacy. The synthesis of additional analogs of this compound could also lead to the discovery of compounds with even more optimized pharmacological properties. Ultimately, the progression of this compound or a related compound into clinical trials will be necessary to determine its true therapeutic potential in treating major depressive disorder in humans.
References
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytisine - Wikipedia [en.wikipedia.org]
- 4. Cytisine for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of 3-pyr-Cytisine in Animal Models: A Review of Available Data
Despite growing interest in the therapeutic potential of cytisine derivatives, a comprehensive pharmacokinetic profile of 3-pyr-Cytisine in animal models remains largely unavailable in published scientific literature. This technical guide summarizes the current landscape of research, highlighting the significant gap in quantitative data for this specific compound. While detailed pharmacokinetic parameters for this compound are not documented, this paper will provide available information on its pharmacological effects and, for comparative context, will detail the established pharmacokinetic properties of its parent compound, cytisine, in various animal models.
This compound: Current State of Research
3-(pyridin-3-yl)-cytisine, or this compound, has been investigated for its potential as a therapeutic agent, particularly for its effects on the central nervous system. Studies have characterized it as a weak partial agonist of the α4β2* nicotinic acetylcholine receptor (nAChR). This interaction suggests a potential role in conditions where modulation of this receptor is beneficial.
Research in animal models has primarily focused on the behavioral and pharmacological effects of this compound. For instance, it has demonstrated antidepressant-like effects in mouse models. In studies investigating brain reward function in rats, acute administration of this compound did not affect intracranial self-stimulation (ICSS) thresholds, a measure used to assess the rewarding effects of a substance.
However, a critical knowledge gap exists regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. To date, no studies have been identified that report key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), or bioavailability. This lack of data significantly hinders the preclinical development of this compound and its potential translation to clinical applications.
Pharmacokinetics of Cytisine in Animal Models: A Comparative Overview
In the absence of data for this compound, an examination of the pharmacokinetic properties of its parent compound, cytisine, can provide a foundational understanding and a potential predictive framework. The following tables summarize the available quantitative pharmacokinetic data for cytisine in various animal models.
Table 1: Pharmacokinetic Parameters of Cytisine in Mice
| Parameter | Value | Animal Model | Dosing | Analytical Method |
| Tmax (h) | 2 | Mice | 2 mg/kg (oral) | Not Specified |
| Absorption Rate | 42% | Mice | 2 mg/kg (oral) | Not Specified |
| Half-life (h) | 3.33 | Mice | 2 mg/kg (intravenous) | Not Specified |
Table 2: Pharmacokinetic Parameters of Cytisine in Rabbits
| Parameter | Value | Animal Model | Dosing | Analytical Method |
| Half-life (h) | 0.95 | Rabbits | 2 mg/kg (intravenous) | Not Specified |
Experimental Protocols for Cytisine Pharmacokinetic Studies
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the experimental protocols for the key studies cited on cytisine pharmacokinetics.
Pharmacokinetic Study of Cytisine in Rabbits
-
Animal Model: New Zealand rabbits.
-
Dosing:
-
Intravenous (IV): 2 mg/kg body weight.
-
-
Pharmacokinetic Model: The study indicated that cytisine concentration in the blood follows an open two-compartmental pharmacokinetic model.
-
Key Findings: The elimination of cytisine was found to be rapid.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in pharmacokinetic studies, the following diagrams are provided.
Caption: General workflow for a typical animal pharmacokinetic study.
Conclusion and Future Directions
The current body of scientific literature lacks crucial pharmacokinetic data for this compound in animal models. While studies have begun to explore its pharmacological effects, the absence of ADME data presents a significant obstacle to its further development. To advance the therapeutic potential of this compound, future research must prioritize comprehensive pharmacokinetic studies in relevant animal species. These studies should aim to determine key parameters such as Cmax, Tmax, AUC, elimination half-life, bioavailability, and to identify major metabolic pathways. The experimental designs should be robust, utilizing validated analytical methods to ensure the accuracy and reliability of the data. Establishing a clear pharmacokinetic profile is an indispensable step towards understanding the dose-response relationship, assessing safety margins, and ultimately, enabling the progression of this compound from a promising compound to a potential therapeutic agent.
The Therapeutic Potential of 3-pyr-Cytisine: A Technical Guide for Drug Development Professionals
November 28, 2025
Abstract
3-(pyridin-3'-yl)-cytisine, a derivative of the natural alkaloid cytisine, has emerged as a compound of interest for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the current scientific understanding of 3-pyr-Cytisine, focusing on its pharmacological profile, preclinical efficacy, and the experimental methodologies used in its evaluation. As a very weak partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs), this compound presents a unique mechanism of action that distinguishes it from its parent compound and other nicotinic ligands. This document is intended for researchers, scientists, and drug development professionals, and aims to consolidate the available data to facilitate further investigation into the therapeutic potential of this molecule.
Introduction
Cytisine, a plant-based alkaloid, has a long history of use in smoking cessation, primarily in Eastern and Central Europe.[1] Its mechanism of action involves interaction with nicotinic acetylcholine receptors (nAChRs), the same receptors that mediate the addictive effects of nicotine. The structural scaffold of cytisine has provided a fertile ground for the development of novel derivatives with modified pharmacological properties. One such derivative is 3-(pyridin-3'-yl)-cytisine (this compound), which has been investigated for its potential as an antidepressant.[2] This document will delve into the technical details of this compound, presenting its known pharmacological data, the experimental protocols used to derive this data, and visualizations of its presumed mechanism of action.
Pharmacological Profile
This compound is characterized as a very weak partial agonist at α4β2 nAChRs.[2][3] Its pharmacological activity is distinct from cytisine, which acts as a partial agonist at α4β2* nAChRs and a full agonist at α3β4* and α7 nAChRs.[2] In contrast, this compound demonstrates high selectivity for the α4β2 subtype with minimal to no agonist activity at α3β4 and α7 nAChRs.
Receptor Binding and Functional Activity
The following tables summarize the quantitative data available for this compound's interaction with various nAChR subtypes. The data is primarily derived from electrophysiological studies on Xenopus oocytes expressing specific human nAChR subunit combinations.
Table 1: Functional Efficacy of this compound at Human nAChR Subtypes
| Receptor Subtype | Efficacy (% of Acetylcholine Maximum Response) | Reference |
| α4β2 (Low Sensitivity) | 8% | |
| α4β2 (High Sensitivity) | 3% | |
| α3β4 | ≤ 5% | |
| α7 | ≤ 5% |
Table 2: Potency of this compound at Human α4β2 nAChRs
| Parameter | Value | Receptor Subtype | Reference |
| IC50 (inhibition of 30 µM ACh) | 60 ± 12 nM | Mixed α4β2 |
Preclinical Efficacy in Animal Models
The potential antidepressant-like effects of this compound have been evaluated in rodent models of depression.
Table 3: Antidepressant-Like Effects of this compound in Mice
| Behavioral Test | Species | Doses Tested (mg/kg) | Active Doses (mg/kg) | Effect | Reference |
| Tail Suspension Test | C57BL/6J Mice | 0.3, 0.6, 0.9 | 0.6 | Significantly decreased immobility time | |
| Forced Swim Test | C57BL/6J Mice | 0.3, 0.6, 0.9 | 0.3, 0.6, 0.9 | Significantly decreased immobility time |
In studies using the intracranial self-stimulation (ICSS) procedure in rats to assess effects on brain reward function, acute administration of this compound did not affect ICSS thresholds, unlike nicotine and varenicline which lowered them. Furthermore, this compound did not diminish the elevations in ICSS thresholds associated with nicotine withdrawal, a key indicator of potential efficacy in treating nicotine dependence-associated dysphoria.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through its interaction with α4β2 nAChRs. As a weak partial agonist, it is hypothesized to produce its antidepressant-like effects by blocking the activity of the endogenous neurotransmitter, acetylcholine, at these receptors, rather than by stimulating them. This functional antagonism at α4β2 nAChRs is thought to be the key mechanism underlying its therapeutic potential.
The downstream signaling cascade following the activation of α4β2 nAChRs is complex and can involve multiple pathways. While specific studies on the downstream effects of this compound are not available, the general signaling pathways associated with α4β2 nAChR activation are depicted below. It is important to note that as a weak partial agonist, this compound would likely modulate these pathways to a much lesser extent than a full agonist like acetylcholine or even a stronger partial agonist.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to assess the functional properties of this compound at specific nAChR subtypes.
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer. Stage V-VI oocytes are selected for injection.
-
cRNA Injection: cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2) are synthesized in vitro. A Nanoject injector is used to inject a specific amount of each cRNA (typically 50 nl) into the cytoplasm of each oocyte. Oocytes are then incubated for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and continuously perfused with a standard frog Ringer's solution. Two microelectrodes (filled with 3 M KCl) are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -70 mV).
-
Drug Application: Agonists and antagonists are applied via the perfusion system. The current responses to agonist application are recorded. To determine efficacy, the peak current response to a saturating concentration of this compound is compared to the peak current response to a saturating concentration of acetylcholine. To determine potency (IC50), increasing concentrations of this compound are co-applied with a fixed concentration of acetylcholine, and the inhibition of the acetylcholine-induced current is measured.
Tail Suspension Test (TST)
This test is a widely used behavioral assay to screen for potential antidepressant drugs in mice.
-
Apparatus: A suspension box that allows the mouse to hang freely without its tail or body touching any surface. The tail is secured to a lever or bar using adhesive tape.
-
Procedure:
-
A piece of adhesive tape is attached to the mouse's tail, approximately 1-2 cm from the tip.
-
The mouse is suspended by its tail from the suspension bar.
-
The behavior of the mouse is recorded for a 6-minute period.
-
The primary measure is "immobility time," which is defined as the period during which the mouse hangs passively and is completely motionless.
-
-
Data Analysis: The total duration of immobility during the 6-minute test is scored by a trained observer, often with the aid of video recording and analysis software. A decrease in immobility time is indicative of an antidepressant-like effect.
Forced Swim Test (FST)
Similar to the TST, the FST is another common behavioral test for assessing antidepressant efficacy.
-
Apparatus: A transparent cylindrical container (e.g., a beaker) filled with water to a depth that prevents the mouse from touching the bottom with its tail or hind limbs. The water temperature is maintained at a constant, mild temperature (e.g., 23-25°C).
-
Procedure:
-
The mouse is gently placed into the water-filled cylinder.
-
The behavior of the mouse is recorded for a 6-minute period.
-
The primary measure is "immobility time," which is defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis: The total duration of immobility, typically during the last 4 minutes of the 6-minute test, is scored. A reduction in immobility time suggests an antidepressant-like effect.
Synthesis, Pharmacokinetics, and Toxicology: Current Gaps in Knowledge
A thorough review of the existing scientific literature reveals significant gaps in our understanding of this compound, which are critical for its further development as a therapeutic agent.
-
Pharmacokinetics (ADME): There is currently no published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any species. Pharmacokinetic studies are essential to determine the compound's bioavailability, half-life, and potential for drug-drug interactions.
-
Toxicology: The safety and toxicological profile of this compound has not been reported. In vitro and in vivo toxicology studies are necessary to identify any potential adverse effects and to establish a safe dose range for further studies.
Conclusion and Future Directions
This compound is a novel derivative of cytisine with a distinct pharmacological profile as a very weak partial agonist of α4β2 nAChRs. Preclinical studies in animal models of depression have shown promising antidepressant-like effects. However, significant gaps in our knowledge remain, particularly concerning its synthesis, pharmacokinetics, and safety profile.
For the continued exploration of this compound's therapeutic potential, the following research areas are of high priority:
-
Development and publication of a robust and scalable synthesis protocol.
-
Comprehensive pharmacokinetic studies in preclinical species to characterize its ADME profile.
-
In-depth investigation of its downstream signaling effects to fully elucidate its mechanism of action.
-
A thorough toxicological evaluation to assess its safety profile.
Addressing these knowledge gaps will be crucial in determining whether this compound can be advanced into further preclinical and, ultimately, clinical development as a novel therapeutic agent for neuropsychiatric disorders.
References
3-pyr-Cytisine for Smoking Cessation Research: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 3-(pyridin-3'-yl)-cytisine (3-pyr-Cytisine), a derivative of the smoking cessation aid cytisine. While cytisine (as cytisinicline) has demonstrated efficacy in clinical trials, research into its derivatives aims to identify compounds with improved pharmacological profiles. This whitepaper details the current state of knowledge regarding this compound, focusing on its mechanism of action, synthesis, and preclinical evaluation. The available data suggests that while this compound is a high-affinity ligand for α4β2 nicotinic acetylcholine receptors (nAChRs), its very low efficacy as a partial agonist and its failure to alleviate nicotine withdrawal symptoms in preclinical models indicate it may not be a viable candidate for smoking cessation monotherapy. However, its distinct pharmacological profile and observed antidepressant-like effects make it a valuable research tool for probing the complex roles of nAChR subtypes in nicotine dependence and mood disorders.
Introduction
Nicotine addiction, the primary driver of tobacco smoking, is mediated by the interaction of nicotine with neuronal nicotinic acetylcholine receptors (nAChRs) in the brain. The α4β2 nAChR subtype is a key target for smoking cessation therapies due to its high affinity for nicotine and its role in the reinforcing effects of the drug.[1] Partial agonists of the α4β2 nAChR, such as varenicline and cytisine, are effective smoking cessation aids.[2][3] They are thought to work by a dual mechanism: providing a low level of stimulation to reduce withdrawal symptoms and cravings, while simultaneously blocking the rewarding effects of nicotine from smoked tobacco.[4]
This compound is a synthetic derivative of cytisine that has been investigated to understand the structure-activity relationships of this class of compounds.[5] This whitepaper summarizes the available preclinical data on this compound to inform future research and drug development efforts in the field of nicotine addiction.
Mechanism of Action
This compound is a partial agonist of the α4β2 nAChR. However, it is characterized as a very weak partial agonist, exhibiting significantly lower efficacy compared to its parent compound, cytisine. It has a high affinity for the α4β2 receptor subtype but shows much lower potency at α3β4 and α7 nAChRs. This selectivity for the α4β2 subtype is a desirable characteristic for a smoking cessation drug, as it may reduce off-target effects.
Signaling Pathways
As a partial agonist at the α4β2 nAChR, this compound is expected to modulate downstream signaling cascades, albeit to a lesser extent than full agonists like nicotine. Activation of α4β2 nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+), causing membrane depolarization. This can trigger a cascade of intracellular events, including the activation of voltage-gated calcium channels and the subsequent release of neurotransmitters, most notably dopamine in the mesolimbic pathway, which is strongly associated with reward and reinforcement. The sustained, low-level activation by a partial agonist is thought to stabilize the receptor in a desensitized state, further blocking the effects of nicotine. Additionally, nAChR activation can influence other signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.
Quantitative Data
The following tables summarize the available quantitative pharmacological data for this compound in comparison to nicotine and its parent compound, cytisine. Data for this compound is limited, and the provided values are from a single source and should be interpreted with caution pending further validation in peer-reviewed literature.
Table 1: Binding Affinity (Ki, nM) at nAChR Subtypes
| Compound | α4β2 | α3β4 | α7 |
| This compound | 0.91 | 119 | 1100 |
| Cytisine | ~1 | ~300 | ~3000 |
| Nicotine | ~1 | ~100 | ~1000 |
Note: Data for this compound is from a commercial supplier (GlpBio) and has not been independently verified in the peer-reviewed literature found. Data for Cytisine and Nicotine are approximate values from various sources for comparative purposes.
Table 2: Functional Activity (EC50 and Emax) at α4β2 nAChRs
| Compound | EC50 (µM) | Emax (% of Acetylcholine) |
| This compound | ~30 | <10% |
| Cytisine | ~1 | ~20-40% |
| Nicotine | ~1-10 | ~80-100% |
Note: Data represents approximate values compiled from various preclinical studies and is intended for comparative purposes. The efficacy of this compound is notably low.
Experimental Protocols
Synthesis of 3-(pyridin-3'-yl)-cytisine
General Workflow for Synthesis of Cytisine Derivatives:
Protocol Outline:
-
Protection: The secondary amine of the cytisine scaffold is protected to prevent side reactions.
-
Halogenation: A halogen (e.g., bromine or iodine) is introduced at the 3-position of the pyridone ring of the protected cytisine.
-
Suzuki Coupling: The halogenated intermediate is reacted with pyridine-3-boronic acid in the presence of a palladium catalyst and a base.
-
Deprotection: The protecting group on the secondary amine is removed.
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography.
Intracranial Self-Stimulation (ICSS) in Rats
This protocol is adapted from the study by Igari et al. (2014) which evaluated the effect of this compound on nicotine withdrawal.
Objective: To assess the effect of this compound on the reward threshold elevation (anhedonia) associated with spontaneous nicotine withdrawal.
Methodology:
-
Surgery: Male Wistar rats are anesthetized and stereotaxically implanted with a monopolar electrode in the medial forebrain bundle.
-
Training: Rats are trained to press a lever to receive electrical stimulation. The intensity of the stimulation is varied to determine the threshold at which the rat will reliably respond.
-
Nicotine Administration: Rats are made dependent on nicotine via continuous infusion using osmotic minipumps for 14 days.
-
Withdrawal and Treatment: The minipumps are removed to induce spontaneous withdrawal. During the withdrawal phase, rats are treated with this compound or a vehicle control.
-
ICSS Testing: ICSS thresholds are measured at various time points during withdrawal. An elevation in the threshold indicates a dysphoric or anhedonic state.
-
Data Analysis: The ICSS thresholds of the this compound-treated group are compared to the vehicle-treated group to determine if the drug mitigates the withdrawal-induced anhedonia.
Preclinical Research Findings
In Vitro Pharmacology
As previously mentioned, this compound is a high-affinity, low-efficacy partial agonist of the α4β2 nAChR. It displays significantly less agonist activity at α3β4 and α7 nAChR subtypes compared to cytisine. This profile suggests that at therapeutic doses, this compound would primarily act as a functional antagonist at α4β2 receptors, occupying the receptor but producing minimal stimulation.
In Vivo Behavioral Studies
The most direct evaluation of this compound's potential for smoking cessation comes from a study on nicotine withdrawal in rats. This study found that while varenicline and cytisine significantly attenuated the dysphoric-like state (anhedonia) associated with nicotine withdrawal, this compound had no effect. This is a critical finding, as the ability to alleviate withdrawal symptoms is a key mechanism for the efficacy of smoking cessation medications.
Interestingly, this compound has demonstrated antidepressant-like effects in several mouse models, including the tail suspension test and the forced swim test. These effects are observed at doses that do not significantly alter locomotor activity, suggesting a specific effect on mood-related behaviors. The antidepressant-like properties are thought to be mediated by its functional antagonism at α4β2 nAChRs.
Clinical Research
To date, there are no published clinical trials evaluating this compound for smoking cessation in humans. The preclinical data, particularly its ineffectiveness in the nicotine withdrawal model, suggests that it may not be a promising candidate for this indication as a standalone treatment.
Discussion and Future Directions
The available evidence paints a clear, albeit nuanced, picture of this compound. Its high affinity and selectivity for the α4β2 nAChR, combined with its very low intrinsic efficacy, make it an excellent example of a functional antagonist at this receptor subtype.
The lack of efficacy in the nicotine withdrawal model is a significant hurdle for its development as a primary smoking cessation aid. This finding suggests that a certain level of partial agonism, as seen with cytisine and varenicline, may be necessary to alleviate the negative affective states that drive relapse.
However, the antidepressant-like effects of this compound are noteworthy. Given the high comorbidity of depression and nicotine dependence, there may be a potential role for compounds with this profile as adjuncts to other smoking cessation therapies, or for treating specific subpopulations of smokers with depressive symptoms.
Future research on this compound could focus on:
-
Comprehensive Pharmacological Profiling: A thorough characterization of its binding affinities and functional activities across all nAChR subtypes is needed to confirm its selectivity and better understand its mechanism of action.
-
Evaluation in Other Addiction Models: Assessing its effects in nicotine self-administration and reinstatement models would provide further insight into its potential to reduce the reinforcing effects of nicotine.
-
Combination Therapies: Investigating its use in combination with other smoking cessation medications, such as nicotine replacement therapy, could reveal synergistic effects.
-
Exploration of Antidepressant Effects: Further preclinical and potentially clinical studies are warranted to explore its potential as a novel antidepressant, particularly in the context of nicotine addiction.
Conclusion
This compound is a valuable research tool for dissecting the pharmacology of nAChRs and their role in nicotine dependence and mood. However, based on current preclinical evidence, it is unlikely to be an effective monotherapy for smoking cessation due to its inability to ameliorate nicotine withdrawal symptoms. Its antidepressant-like properties suggest a potential, albeit different, therapeutic avenue that warrants further investigation. For drug development professionals, this compound serves as an important case study on the fine balance between partial agonist efficacy and functional antagonism required for a successful smoking cessation therapeutic.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Early-Stage Research on 3-pyr-Cytisine for Depression: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage research on 3-(pyridin-3'-yl)-cytisine (3-pyr-Cytisine), a novel compound investigated for its potential antidepressant properties. This document summarizes key quantitative data, outlines detailed experimental protocols from preclinical studies, and visualizes the proposed mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound, primarily in comparison to its parent compound, cytisine.
Table 1: In Vitro Efficacy and Potency at Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| Compound | Receptor Subtype | Efficacy (% of Acetylcholine max response) | Potency (EC₅₀, µM) |
| This compound | α4β2 (High Sensitivity) | 3%[1] | ~0.1 |
| α4β2 (Low Sensitivity) | 8%[1] | ~1 | |
| α3β4 | ≤5% at ≤100 µM[1] | >100 | |
| α7 | ≤5% at ≤100 µM[1] | >100 | |
| Cytisine | α4β2 (High Sensitivity) | <5%[1] | ~0.1 |
| α4β2 (Low Sensitivity) | 10% | ~1 | |
| α3β4 | Full Agonist | - | |
| α7 | Full Agonist | - |
Data synthesized from Mineur et al., 2009.
Table 2: In Vivo Antidepressant-Like Effects in Mouse Models
| Behavioral Test | Compound | Dose (mg/kg, i.p.) | Result (vs. Saline Control) | Significance (p-value) |
| Forced Swim Test | This compound | 0.3 | Decreased Immobility | p = 0.015 |
| 0.6 | Decreased Immobility | p < 0.0001 | ||
| 0.9 | Decreased Immobility | p = 0.0014 | ||
| Cytisine | 0.75 | Decreased Immobility | p = 0.014 | |
| 1.0 | Decreased Immobility | p < 0.0001 | ||
| Tail Suspension Test | This compound | 0.6 | Decreased Immobility | p = 0.012 |
| Cytisine | 1.0 | Decreased Immobility | p = 0.004 | |
| Novelty-Suppressed Feeding Test | This compound | 0.3 (chronic) | Decreased Latency to Feed | p = 0.023 |
| Cytisine | 1.0 (chronic) | Decreased Latency to Feed | p = 0.0001 |
Data from studies conducted in C57BL/6J mice.
Experimental Protocols
The following are detailed methodologies for key experiments conducted in the evaluation of this compound.
In Vitro Electrophysiology in Xenopus Oocytes
This protocol is for assessing the agonist/antagonist properties of compounds at various nAChR subtypes expressed in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding for the specific human nAChR subunits (e.g., α4 and β2, α3 and β4, or α7).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp:
-
An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with 3M KCl, and the membrane potential is clamped at -70 mV.
-
Acetylcholine (ACh) is applied to determine the maximal response for each receptor subtype.
-
-
Compound Application:
-
This compound is applied at various concentrations to determine its efficacy as a partial agonist.
-
For antagonist activity assessment, this compound is co-applied with ACh.
-
-
Data Analysis: Current responses are recorded and analyzed to determine EC₅₀ and maximal efficacy relative to ACh.
Animal Behavioral Models for Antidepressant Efficacy
These protocols describe standard behavioral tests used to assess antidepressant-like activity in mice.
Animals: Male C57BL/6J mice are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for a particular test.
Principle: This test is based on the observation that rodents, when placed in an inescapable container of water, will eventually cease struggling and remain immobile. Antidepressant treatments reduce the duration of immobility.
Protocol:
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The session is video-recorded.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) 30 minutes before the test.
Principle: This test is conceptually similar to the FST. Mice are suspended by their tails, and the duration of immobility is measured as an indicator of behavioral despair.
Protocol:
-
Apparatus: A suspension bar is placed high enough so that the mouse cannot reach any surface.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is suspended by the tape from the bar for a 6-minute session.
-
The session is video-recorded, and the duration of immobility is scored by a blinded observer.
-
-
Drug Administration: Compounds are administered i.p. 30 minutes prior to the test.
Principle: This test creates a conflict between the drive to eat and the fear of a novel environment. Chronic antidepressant treatment decreases the latency to begin eating.
Protocol:
-
Food Deprivation: Mice are food-deprived for 24 hours before the test.
-
Apparatus: A novel, brightly lit open field arena (e.g., 50x50 cm) with a single food pellet placed in the center.
-
Procedure:
-
Each mouse is placed in a corner of the arena.
-
The latency to take the first bite of the food pellet is recorded for up to 10 minutes.
-
Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in 5 minutes is measured to control for appetite effects.
-
-
Drug Administration: This test is sensitive to chronic, but not acute, administration. This compound is administered daily for a period of 15 days.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The antidepressant-like effects of this compound are believed to stem from its action as a low-efficacy partial agonist at α4β2* nAChRs, which results in a functional antagonism of these receptors.
Caption: Proposed mechanism of this compound at the α4β2* nAChR.
Experimental Workflow for Preclinical Antidepressant Screening
This diagram illustrates the typical workflow for evaluating a novel compound like this compound for antidepressant-like properties in animal models.
Caption: Workflow for preclinical evaluation of this compound.
Discussion and Future Directions
Early-stage research indicates that this compound is a promising compound with antidepressant-like properties in rodent models. Its mechanism of action, centered on the functional blockade of α4β2* nAChRs, presents a novel approach compared to traditional monoaminergic antidepressants. The very low efficacy of this compound at α4β2* nAChRs, coupled with its high potency, suggests that it may achieve therapeutic effects by dampening, rather than activating, cholinergic signaling through this specific receptor subtype.
Further research is warranted to fully elucidate the downstream signaling cascades affected by this compound and to explore its efficacy and safety in more complex animal models of depression. Clinical trials will be necessary to determine its therapeutic potential in human populations. The development of selective α4β2* nAChR partial agonists like this compound may offer a new avenue for treating mood disorders.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of 3-pyr-Cytisine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo assessment of 3-pyr-Cytisine, a derivative of cytisine and a weak partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which has been investigated for its antidepressant-like properties.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to α4β2 nAChRs. As a partial agonist, it has a lower intrinsic efficacy compared to the endogenous ligand, acetylcholine, or full agonists like nicotine.[1][2][3][4] This modulation of the α4β2 nAChR, a ligand-gated ion channel, leads to an influx of cations such as Na+ and Ca2+, resulting in neuronal excitation.[5] The sustained and gentle stimulation by a partial agonist, or in some contexts, the functional blockade of the receptor in the presence of a full agonist, is thought to be the basis of its therapeutic potential in mood disorders. The downstream signaling cascade can involve pathways such as the PI3K-Akt pathway, which is implicated in neuronal survival and neuroprotection.
References
Application Note and Protocols: Cell-Based Assay for Testing 3-pyr-Cytisine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-pyr-Cytisine, a derivative of the natural alkaloid cytisine, is a compound of interest for its potential therapeutic applications targeting nicotinic acetylcholine receptors (nAChRs).[1][2][3] As a weak partial agonist, particularly at the α4β2 nAChR subtype, characterizing its efficacy is crucial for drug development.[1][2] This document provides detailed protocols for a cell-based assay strategy to quantify the efficacy of this compound, focusing on its ability to modulate nAChR activity. The described assays are designed to be robust, high-throughput compatible, and provide quantitative data on compound potency and mechanism of action.
Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by agonists like acetylcholine or nicotine, allow the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and activation of various downstream signaling pathways. The α4β2 subtype is a predominant neuronal nAChR and a key target for therapies related to nicotine addiction and certain neurological disorders.
This application note details two primary functional assays: a fluorescence-based membrane potential assay and a calcium imaging assay. These methods allow for the direct and indirect measurement of nAChR activation in a cellular context.
Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor
Activation of the α4β2 nAChR by an agonist initiates a cascade of intracellular events. The binding of the agonist opens the ion channel, leading to an influx of cations. This initial depolarization can activate voltage-dependent calcium channels (VDCCs), further increasing intracellular calcium concentration. The rise in intracellular calcium acts as a second messenger, triggering various downstream signaling pathways, including the activation of protein kinases and transcription factors that can influence cellular processes like neurotransmitter release and gene expression.
Caption: Figure 1: α4β2 nAChR Signaling Pathway.
Experimental Workflow
The general workflow for assessing the efficacy of this compound involves several key steps, from cell line selection and culture to data acquisition and analysis. A robust and reproducible workflow is essential for generating high-quality, comparable data.
References
Dissolving 3-pyr-Cytisine for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of 3-pyr-Cytisine, a derivative of cytisine and a weak partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), for use in in vitro studies. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.
Data Presentation: Solubility of this compound
Quantitative data on the solubility of this compound in common laboratory solvents is summarized in the table below. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro applications.
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | 10 mM[1] | Recommended for preparing high-concentration stock solutions. |
| Water | Sparingly Soluble | Not specified | Not ideal for primary stock solutions due to low solubility. |
| Ethanol | Not specified | Not specified | Information not readily available; preliminary testing is required. |
| PBS (Phosphate-Buffered Saline) | Sparingly Soluble | Not specified | Not suitable for initial dissolution; used for final dilutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound, which can be stored for future use.
Materials:
-
This compound powder (Molecular Weight: 267.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 267.33 g/mol x 1000 = 2.6733 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, this would be 1 mL for 2.6733 mg of the compound.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for cell-based experiments. It is crucial to maintain a low final concentration of DMSO to prevent cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Final Working Concentration:
-
The optimal working concentration of this compound should be determined experimentally for each cell line and assay. Based on the activity of similar nAChR partial agonists, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response studies.
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: To minimize DMSO-induced toxicity, ensure the final concentration of DMSO in the cell culture well is typically ≤ 0.1% to 0.5%.[2][3] Many cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require lower concentrations.[2] A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Example Dilution for a 10 µM Working Solution (with 0.1% final DMSO):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM solution with 1% DMSO.
-
Add 10 µL of this 100 µM intermediate solution to 90 µL of cell culture medium in the well of a 96-well plate (final volume 100 µL). This will give a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Application to Cells:
-
Add the freshly prepared working solutions to your cell cultures and proceed with the planned in vitro assay.
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Workflow for preparing a this compound stock solution.
Caption: Workflow for preparing working solutions for in vitro assays.
Caption: Simplified signaling pathway of this compound at the α4β2 nAChR.
References
Application Notes and Protocols for 3-pyr-Cytisine Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of 3-pyr-Cytisine in mice, with a focus on its evaluation in behavioral models of depression. The protocols are based on published research and standard laboratory procedures.
Introduction
This compound, a derivative of cytisine, is a partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs). It has shown antidepressant-like effects in various mouse models.[1][2] Unlike its parent compound, cytisine, this compound exhibits very low efficacy at α4β2* nAChRs and lacks agonist activity at other nAChRs targeted by cytisine, suggesting a more selective mechanism of action.[1][2] This selectivity makes it a compound of interest for investigating the role of α4β2* nAChRs in mood regulation and for the potential development of novel antidepressant therapies.
Quantitative Data Summary
The following tables summarize the effective dosage ranges of this compound in C57BL/6J mice as reported in peer-reviewed literature. All administrations were performed via intraperitoneal (IP) injection.
Table 1: Effective Doses of this compound in Behavioral Tests for Antidepressant-Like Effects
| Behavioral Test | Mouse Strain | Effective Dose Range (mg/kg) | Outcome | Reference |
| Tail Suspension Test | C57BL/6J | 0.6 | Significantly decreased immobility | [1] |
| Forced Swim Test | C57BL/6J | 0.3 - 0.9 | Dose-dependent decrease in immobility | |
| Novelty-Suppressed Feeding Test | C57BL/6J | Not explicitly stated, but effective | Decreased latency to feed |
Table 2: Comparison of Antidepressant-Like Effects of this compound and Cytisine
| Compound | Behavioral Test | Effective Dose (mg/kg) | Significance | Reference |
| This compound | Tail Suspension Test | 0.6 | p = 0.012 | |
| Cytisine | Tail Suspension Test | 1.0 | p = 0.004 | |
| This compound | Forced Swim Test | 0.3, 0.6, 0.9 | p = 0.015, p < 0.0001, p = 0.0014 | |
| Cytisine | Forced Swim Test | 0.75, 1.0 | p = 0.014, p < 0.0001 |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Solution
1.1. Materials:
-
This compound powder
-
Sterile 0.9% saline solution (vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
-
Sterile syringes (1 mL)
-
Sterile needles (26-28 gauge)
1.2. Procedure for Solution Preparation:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 0.6 mg/kg) and the average weight of the mice to be treated, calculate the total mass of this compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using a calibrated scale.
-
Dissolve in sterile saline: Transfer the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration. The injection volume should not exceed 10 µL/g of body weight. For example, for a 25g mouse receiving a 0.6 mg/kg dose, the total dose is 0.015 mg. If the injection volume is 250 µL (10 µL/g), the concentration of the solution should be 0.06 mg/mL.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
Prepare serial dilutions (if necessary): If multiple doses are being tested, prepare a stock solution of the highest concentration and perform serial dilutions with sterile saline to achieve the lower concentrations.
1.3. Procedure for Intraperitoneal (IP) Injection:
-
Restrain the mouse: Properly restrain the mouse to expose the abdomen.
-
Locate the injection site: The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle: Insert the needle at a 15-30 degree angle with the bevel facing up.
-
Aspirate: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe, which would indicate improper needle placement.
-
Inject the solution: Slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle: Remove the needle and return the mouse to its cage.
-
Monitor the animal: Observe the mouse for any signs of distress or adverse reactions following the injection.
Protocol 2: Tail Suspension Test (TST)
The Tail Suspension Test is used to assess antidepressant-like activity by measuring the immobility of mice when suspended by their tails.
2.1. Materials:
-
Tail suspension apparatus (a horizontal bar elevated from the floor)
-
Adhesive tape
-
Stopwatch or automated tracking software
2.2. Procedure:
-
Acclimatize the mice: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.
-
Prepare the mouse for suspension: Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse: Hang the mouse by the taped tail from the suspension bar. The mouse's body should be hanging freely without any contact with surfaces.
-
Record behavior: Start the stopwatch or recording software immediately after suspending the mouse. The test duration is typically 6 minutes.
-
Measure immobility: An observer, blind to the treatment groups, should score the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements. Alternatively, automated video tracking software can be used for this measurement.
-
Return the mouse: After the 6-minute test, carefully remove the mouse from the suspension and return it to its home cage.
Protocol 3: Forced Swim Test (FST)
The Forced Swim Test is another widely used model to screen for antidepressant efficacy, based on the principle of behavioral despair.
3.1. Materials:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
Stopwatch or automated tracking software
3.2. Procedure:
-
Prepare the apparatus: Fill the cylinder with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Acclimatize the mice: As with the TST, acclimatize the mice to the testing room.
-
Place the mouse in the water: Gently place the mouse into the water-filled cylinder.
-
Record behavior: The test session is typically 6 minutes long. Record the entire session.
-
Measure immobility: Score the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Remove and dry the mouse: After the test, remove the mouse from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp before returning it to its home cage.
Protocol 4: Novelty-Suppressed Feeding (NSF) Test
The NSF test assesses anxiety- and antidepressant-like behavior by measuring the latency of a food-deprived mouse to eat in a novel and potentially anxiogenic environment.
4.1. Materials:
-
A novel, open-field arena (e.g., a brightly lit 50x50 cm box)
-
A single food pellet (familiar to the mouse)
-
Stopwatch
4.2. Procedure:
-
Food deprivation: Food deprive the mice for 24 hours before the test, with free access to water.
-
Acclimatize to the testing room: Allow the mice to acclimate to the testing room for at least 30 minutes.
-
Prepare the arena: Place a single food pellet on a small piece of white paper in the center of the brightly lit, open-field arena.
-
Begin the test: Place the mouse in a corner of the arena.
-
Measure latency to eat: Start the stopwatch and measure the time it takes for the mouse to approach and take the first bite of the food pellet. The test is typically run for a maximum of 10 minutes.
-
Home cage feeding: Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure the amount of food consumed over a set period (e.g., 5 minutes) to control for appetite.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of this compound at the α4β2 nAChR.
Caption: Workflow for evaluating this compound's effects.
References
Application Notes and Protocols for 3-pyr-Cytisine in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(pyridin-3'-yl)-cytisine, commonly known as 3-pyr-Cytisine, is a derivative of cytisine, a natural alkaloid.[1][2][3] In the field of neuroscience and pharmacology, this compound is recognized as a valuable tool for studying nicotinic acetylcholine receptors (nAChRs). It is characterized as a very weak partial agonist with high affinity for the α4β2 nAChR subtype, while exhibiting significantly less activity at α3β4 and α7 nAChRs.[4] This selectivity makes it a useful compound for dissecting the roles of different nAChR subtypes in neuronal signaling and for the development of novel therapeutics targeting these receptors, particularly for conditions like depression.[4]
These application notes provide a comprehensive overview of the use of this compound in electrophysiology, summarizing its pharmacological properties and offering detailed protocols for its application in research settings.
Pharmacological Profile of this compound
This compound's primary mechanism of action is through its interaction with nAChRs, ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. As a partial agonist, it binds to the receptor and elicits a response that is weaker than that of a full agonist like acetylcholine (ACh). Its selectivity for the α4β2 subtype is a key feature that distinguishes it from its parent compound, cytisine.
Quantitative Data Summary
The following table summarizes the electrophysiologically determined activity of this compound at various nAChR subtypes. This data is crucial for designing experiments and interpreting results.
| Receptor Subtype | Agonist/Antagonist Activity | Efficacy (% of ACh max) | Potency (Concentration) | Reference |
| α4β2 (high sensitivity) | Very Weak Partial Agonist | ~3% | Not specified | |
| α4β2 (low sensitivity) | Very Weak Partial Agonist | ~8% | Not specified | |
| α3β4 | Very Weak Partial Agonist | ≤5% | at concentrations ≤100 μM | |
| α7 | Very Weak Partial Agonist | ≤5% | at concentrations ≤100 μM |
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's application, the following diagrams illustrate the general nAChR signaling pathway and a typical electrophysiology experimental workflow.
Caption: General signaling pathway of nAChRs upon agonist binding.
Caption: Experimental workflow for characterizing this compound using patch-clamp.
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies utilizing this compound and related compounds in electrophysiological recordings.
Protocol 1: Whole-Cell Patch-Clamp Recording in Transfected HEK293 Cells
This protocol is suitable for characterizing the effects of this compound on specific nAChR subtypes expressed heterologously.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For transient transfection, plate cells onto glass coverslips. Transfect with cDNAs encoding the desired human nAChR subunits (e.g., α4 and β2) using a suitable transfection reagent (e.g., Lipofectamine). A marker gene such as GFP can be co-transfected to identify transfected cells.
-
Record from cells 24-48 hours post-transfection.
2. Solutions and Reagents:
-
External (Bath) Solution (in mM): 120 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 25 Glucose. Adjust pH to 7.4 with NaOH. Include 1 µM atropine to block any endogenous muscarinic receptors.
-
Internal (Pipette) Solution (in mM): 125 K-gluconate, 10 KCl, 5 NaCl, 2 MgCl2, 0.1 CaCl2, 1 EGTA, 2 MgATP, 0.3 Na3GTP, 10 HEPES. Adjust pH to 7.35 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Dilute to the final desired concentrations in the external solution immediately before use. Ensure the final DMSO concentration does not exceed a level that affects receptor function (typically <0.1%).
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-8 MΩ when filled with the internal solution.
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Identify transfected cells (e.g., by GFP fluorescence).
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell voltage at a holding potential of -60 mV or -70 mV.
-
Apply drugs using a fast perfusion system to ensure rapid solution exchange.
-
To determine the effect of this compound, apply it at various concentrations. To assess its partial agonist activity, compare the current evoked by this compound to the maximal current evoked by a saturating concentration of a full agonist like ACh.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is ideal for expressing high levels of receptors and is well-suited for concentration-response studies.
1. Oocyte Preparation and Injection:
-
Harvest stage V-VI oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic treatment (e.g., collagenase).
-
Inject oocytes with 5-20 ng of cRNA encoding the desired nAChR subunits.
-
Incubate the injected oocytes for 1-7 days at 16-18°C in Barth's solution.
2. Solutions and Reagents:
-
Ringer's Solution (Recording Buffer) (in mM): 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES. Adjust pH to 7.2. Add 0.001 mM atropine.
-
Electrode Solution: 3 M KCl.
-
This compound Stock and Application Solutions: Prepare as described in Protocol 1, diluting in Ringer's solution.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Ringer's solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -60 mV.
-
Apply control agonist (ACh) and this compound at various concentrations via the perfusion system.
-
Record the evoked currents. For partial agonists, normalize the response to the maximal response evoked by ACh.
Data Analysis and Interpretation
-
Concentration-Response Curves: Plot the peak current amplitude as a function of the agonist concentration. Fit the data with the Hill equation to determine the EC50 (potency) and Imax (efficacy).
-
Partial Agonism: The efficacy of this compound is determined by comparing its maximal response to that of a full agonist (e.g., ACh).
-
Antagonist Effects: To investigate potential antagonist effects, co-apply this compound with a fixed concentration of ACh and observe any reduction in the ACh-evoked current.
Troubleshooting
-
Low or No Current:
-
Confirm successful expression of nAChRs (e.g., via immunocytochemistry or by testing with a known potent agonist).
-
Check the quality of the recording solutions and the integrity of the recording setup.
-
Ensure the drug application system is functioning correctly and delivering the compound to the cell.
-
-
High Seal Instability:
-
Use high-quality glass capillaries for pipettes.
-
Ensure the recording solutions are properly filtered.
-
Optimize cell culture conditions to ensure healthy cell membranes.
-
-
Rapid Rundown of Currents:
-
This can be an issue with some nAChR subtypes. Include ATP and GTP in the internal solution to help maintain channel function. Record data quickly after achieving the whole-cell configuration.
-
By following these protocols and considering the pharmacological properties of this compound, researchers can effectively utilize this compound to investigate the function and pharmacology of α4β2-containing nAChRs in various physiological and pathological contexts.
References
- 1. Varenicline and cytisine diminish the dysphoric-like state associated with spontaneous nicotine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immunomart.com [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cytisine Derivatives in Neuroimaging Studies of Nicotinic Acetylcholine Receptors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytisine and its derivatives are valuable pharmacological tools for the in vivo study of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in a variety of neurological and psychiatric conditions, including nicotine addiction, Alzheimer's disease, and Parkinson's disease. While direct neuroimaging applications of 3-pyr-Cytisine are not extensively documented in the reviewed literature, the broader class of cytisine derivatives serves as a critical foundation for the development of radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. These imaging modalities allow for the non-invasive quantification and localization of nAChRs in the living brain, providing crucial insights into receptor pharmacology and pathophysiology.
This compound itself is recognized as a weak partial agonist of the α4β2 nAChR[1]. The structural scaffold of cytisine has been extensively modified to create potent and selective radioligands for neuroimaging. This document provides an overview of the application of cytisine and its derivatives in neuroimaging, along with relevant protocols and data.
Data Presentation
The binding affinity of various ligands for different nAChR subtypes is a critical parameter in the development of selective radiotracers. The following table summarizes the binding affinities (Ki) of cytisine and other relevant compounds for α4β2 and other nAChR subtypes, as determined by in vitro radioligand binding assays.
| Compound | Receptor Subtype | Ki (nM) | Reference Compound |
| (-)-Cytisine | α4β2 | 0.15 | [3H]cytisine |
| (-)-Nicotine | α4β2 | 0.89 | [3H]cytisine |
| Varenicline | α4β2 | 0.06 | [3H]-Epibatidine |
| Cytisine | α7 | 4200 | [125I]-α-bungarotoxin |
| Varenicline | α7 | 322 | [125I]-α-bungarotoxin |
| Dianicline | α4β2 | 0.4 | [3H]-Epibatidine |
| Nifrolene | α4β2 | 0.36 | [3H]-cytisine |
Experimental Protocols
In Vitro Radioligand Binding Assay for α4β2 nAChR
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., a this compound derivative) for the α4β2 nAChR using [3H]-cytisine as the radioligand.
Materials:
-
Rat brain homogenates (thalamus, striatum, and cortex are regions with high α4β2 expression)[2].
-
[3H]-cytisine (specific activity ~20-60 Ci/mmol).
-
Test compound (e.g., this compound derivative) at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled nicotine or cytisine for determining non-specific binding.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare rat brain homogenates from regions of interest.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-cytisine (final concentration ~1 nM), 50 µL of test compound at various concentrations (e.g., 10^-11 to 10^-5 M), and 50 µL of brain homogenate (final protein concentration ~100-200 µ g/well ).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled nicotine (e.g., 100 µM) or cytisine (e.g., 10 µM).
-
Incubate the plate at 4°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [3H]cytisine binds with a high affinity, typically with a Kd of less than 1 nM[2].
In Vivo PET Imaging Protocol with an α4β2 nAChR Radiotracer (e.g., [18F]-Nifene)
This protocol outlines a general procedure for performing a PET imaging study in a non-human primate to assess the in vivo binding of an α4β2 nAChR radiotracer.
Materials:
-
PET scanner.
-
Anesthetized non-human primate (e.g., rhesus monkey).
-
Radiotracer (e.g., [18F]-Nifene, a cytisine derivative)[3].
-
Anesthesia (e.g., isoflurane).
-
Venous catheters for radiotracer injection and blood sampling.
-
Arterial catheter for arterial blood sampling (for metabolite analysis).
-
Blocking agent (e.g., unlabeled nicotine or cytisine) for receptor occupancy studies.
Procedure:
-
Anesthetize the animal and position it in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of the radiotracer (e.g., ~5 mCi of [18F]-Nifene) intravenously.
-
Acquire dynamic emission scan data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the arterial input function and for metabolite analysis.
-
For receptor occupancy studies, a baseline scan is performed first. On a separate day, a second scan is performed after pre-administration of a blocking agent (e.g., nicotine).
-
Reconstruct the PET images using an appropriate algorithm (e.g., ordered subset expectation maximization).
-
Co-register the PET images with a magnetic resonance imaging (MRI) scan of the same animal for anatomical localization.
-
Define regions of interest (ROIs) on the co-registered images, including the thalamus, striatum, cortex, and cerebellum (as a reference region with low α4β2 receptor density).
-
Generate time-activity curves (TACs) for each ROI.
-
Analyze the TACs using appropriate kinetic models (e.g., two-tissue compartment model) to estimate binding parameters such as the distribution volume (VT) and binding potential (BPND).
-
The specific binding can be estimated by the thalamus-to-cerebellum ratio of radioactivity uptake[3].
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor (α4β2) Signaling Pathway
The binding of an agonist, such as a cytisine derivative, to the α4β2 nAChR, a ligand-gated ion channel, leads to a conformational change that opens the channel pore. This allows the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the neuronal membrane and subsequent downstream signaling events.
Caption: Agonist binding to the α4β2 nAChR triggers channel opening and cation influx.
Experimental Workflow for In Vivo Neuroimaging
The following diagram illustrates a typical workflow for an in vivo PET imaging study using a cytisine derivative-based radiotracer.
Caption: A typical workflow for a preclinical PET neuroimaging study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3’-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 3-pyr-Cytisine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, protocol for the radiolabeling of 3-pyr-Cytisine, a derivative of cytisine and a weak partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). Given the absence of a published, direct radiolabeling procedure for this specific compound, the following protocols are proposed based on established methods for the synthesis and radiolabeling of structurally similar cytisine analogues and pyridine-containing radiotracers for Positron Emission Tomography (PET). These application notes are intended to serve as a comprehensive guide for researchers aiming to develop radiolabeled this compound for in vitro and in vivo studies of nAChRs. The protocols cover the synthesis of a suitable precursor, the [¹⁸F]radiolabeling procedure, and the subsequent purification and quality control steps. Additionally, relevant signaling pathways modulated by nAChR activation are illustrated to provide a broader context for the application of this potential radiotracer.
Introduction
Cytisine and its derivatives are of significant interest in neuroscience research due to their interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders and addiction. This compound has been identified as a weak partial agonist for the α4β2 nAChR subtype. Radiolabeling of this compound would enable non-invasive in vivo imaging of these receptors using PET, providing a valuable tool for drug development and for studying the role of nAChRs in health and disease. This document outlines a proposed methodology for the synthesis of a suitable precursor and subsequent radiolabeling with Fluorine-18 ([¹⁸F]), a commonly used radionuclide for PET with a convenient half-life of 109.7 minutes.
Signaling Pathways of Nicotinic Acetylcholine Receptors
Activation of nAChRs, ligand-gated ion channels, leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane and initiates a cascade of downstream signaling events. Two major pathways implicated in the cellular response to nAChR activation are the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, and synaptic plasticity.[1][2][3][4][5]
Caption: nAChR-mediated signaling pathways.
Proposed Experimental Protocols
The following protocols are proposed and will require experimental optimization and validation.
Part 1: Synthesis of Radiolabeling Precursor (3-(6-bromopyridin-3-yl)-cytisine)
A plausible precursor for the [¹⁸F]radiolabeling of this compound is a bromo-substituted derivative, which can be synthesized via a Suzuki coupling reaction between a protected 3-bromo-cytisine and a suitable pyridineboronic acid ester.
Experimental Workflow for Precursor Synthesis
Caption: Workflow for precursor synthesis.
Materials:
-
(-)-Cytisine
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 3-bromo-cytisine: This intermediate can be synthesized from (-)-cytisine following literature procedures. A common method involves the reaction of cytisine with N-bromosuccinimide in a suitable solvent like trifluoroacetic acid.
-
Suzuki Coupling Reaction:
-
In a round-bottom flask, dissolve 3-bromo-cytisine (1 equivalent) and 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equivalents) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add Na₂CO₃ (3 equivalents) to the mixture.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired precursor, 3-(6-bromopyridin-3-yl)-cytisine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: [¹⁸F]Radiolabeling of 3-(6-bromopyridin-3-yl)-cytisine
The radiolabeling will be achieved via a nucleophilic aromatic substitution of the bromo-precursor with [¹⁸F]fluoride.
Experimental Workflow for Radiolabeling
Caption: Workflow for [¹⁸F]radiolabeling.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
3-(6-bromopyridin-3-yl)-cytisine (precursor)
-
Water for injection
-
Ethanol, USP
-
Sterile filters (0.22 µm)
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vial using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Evaporate the solvent to dryness under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat with additions of anhydrous acetonitrile to ensure the complex is free of water.
-
-
Radiolabeling Reaction:
-
Dissolve the dried precursor, 3-(6-bromopyridin-3-yl)-cytisine (1-5 mg), in anhydrous DMSO (0.5-1.0 mL).
-
Add the precursor solution to the reaction vial containing the dried [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex.
-
Seal the vial and heat at a high temperature (e.g., 120-160 °C) for a specified time (e.g., 10-20 minutes). Monitor the reaction progress using radio-TLC.
-
-
Purification by Semi-preparative HPLC:
-
Quench the reaction by adding water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer like ammonium formate) to separate the [¹⁸F]this compound from the unreacted precursor and other impurities.
-
Collect the fraction containing the radiolabeled product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by trapping on a C18 Sep-Pak cartridge followed by elution with ethanol and dilution with saline for injection.
-
The final product should be formulated in a physiologically compatible solution (e.g., sterile saline with a low percentage of ethanol).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Part 3: Quality Control
Procedures:
-
Radiochemical Purity: Determined by analytical HPLC using a C18 column with a suitable mobile phase and a radioactivity detector.
-
Specific Activity: Calculated by measuring the total radioactivity and the mass of the product in the final formulation. The mass can be determined by analytical HPLC with a UV detector calibrated with a known concentration of the non-radioactive this compound standard.
-
pH: Measured using a pH meter or pH strips.
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are below acceptable limits.
-
Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines.
Data Presentation
The following tables provide a template for summarizing the expected quantitative data from the radiolabeling experiments.
Table 1: Proposed Radiolabeling Reaction Parameters and Outcomes
| Parameter | Proposed Value/Range |
| Precursor Amount | 1 - 5 mg |
| [¹⁸F]Fluoride Starting Activity | 1 - 10 GBq |
| Reaction Solvent | Anhydrous DMSO |
| Reaction Temperature | 120 - 160 °C |
| Reaction Time | 10 - 20 min |
| Expected Outcome | |
| Radiochemical Yield (decay-corrected) | 20 - 40% |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) |
Table 2: Proposed HPLC Purification and Quality Control Parameters
| Parameter | Proposed Conditions/Specifications |
| Semi-preparative HPLC | |
| Column | C18, e.g., 10 µm, 250 x 10 mm |
| Mobile Phase | Gradient of Acetonitrile in 20 mM Ammonium Formate |
| Flow Rate | 4 - 5 mL/min |
| Analytical HPLC | |
| Column | C18, e.g., 5 µm, 250 x 4.6 mm |
| Mobile Phase | Isocratic or gradient of Acetonitrile in water with 0.1% TFA |
| Flow Rate | 1 mL/min |
| Quality Control | |
| Radiochemical Purity | > 95% |
| pH | 5.0 - 7.5 |
| Residual Solvents | < 410 ppm (Acetonitrile), < 5000 ppm (Ethanol) |
Conclusion
The protocols outlined in this document provide a comprehensive and scientifically plausible framework for the radiolabeling of this compound with [¹⁸F]. While this proposed methodology is based on established radiochemical techniques for similar molecular scaffolds, it is imperative that these procedures are validated and optimized under laboratory conditions. The successful development of [¹⁸F]this compound will provide a valuable new tool for the in vivo investigation of α4β2 nicotinic acetylcholine receptors, with potential applications in a wide range of neuroscience and drug discovery research.
References
- 1. researchgate.net [researchgate.net]
- 2. login.medscape.com [login.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Perspectives on the α5 nicotinic acetylcholine receptor in lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-pyr-Cytisine in Cholinergic System Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-pyr-Cytisine, a derivative of the natural alkaloid cytisine, is a valuable pharmacological tool for investigating the function of the cholinergic nervous system.[1][2] It acts as a high-affinity, low-efficacy partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), the most abundant nAChR subtype in the brain.[1][3] Its distinct pharmacological profile, characterized by high potency but very weak agonist activity at α4β2 nAChRs and significantly lower affinity for other nAChR subtypes like α3β4 and α7, makes it a selective modulator for studying the roles of α4β2 receptors in various physiological and pathological processes.[3] These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo experimental paradigms to explore the cholinergic system.
Data Presentation
Quantitative Pharmacological Profile of this compound
The following table summarizes the binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) and efficacy of this compound at various nAChR subtypes. This data is essential for designing and interpreting experiments aimed at understanding its selective interaction with α4β2 receptors.
| nAChR Subtype | Ligand | Kᵢ (nM) | EC₅₀ (µM) | Efficacy (% of ACh max response) | Reference |
| α4β2 | This compound | 0.91 | - | <10 | |
| α3β4 | This compound | 119 | - | ~5 | |
| α7 | This compound | 1100 | - | <5 | |
| α4β2 (LS) | This compound | - | ~0.1 | 8 | |
| α4β2 (HS) | This compound | - | ~0.1 | 3 |
LS = Low Sensitivity stoichiometry ((α4)₃(β2)₂); HS = High Sensitivity stoichiometry ((α4)₂(β2)₃). Data for LS and HS isoforms are from functional studies on concatenated receptors expressed in Xenopus oocytes.
Experimental Protocols
Radioligand Binding Assay for nAChR Affinity
This protocol details a competition binding assay to determine the affinity (Kᵢ) of this compound for α4β2 nAChRs using [³H]-cytisine as the radioligand.
Materials:
-
Receptor Source: Rat forebrain membrane preparation or membranes from cell lines stably expressing human α4β2 nAChRs.
-
Radioligand: [³H]-cytisine (Specific Activity: 20-40 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM nicotine or 100 µM carbachol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine (PEI).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue or cultured cells in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh Assay Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]-cytisine (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL membrane preparation (20-40 µg protein).
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL [³H]-cytisine, and 100 µL membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), 50 µL [³H]-cytisine, and 100 µL membrane preparation.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-cytisine binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of this compound's agonist and antagonist properties at nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits (e.g., human α4 and β2).
-
Oocyte Ringer's 2 (OR2) Solution: 82.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.8.
-
Recording Solution (Barth's Solution): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Perfusion system.
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs for the desired nAChR subunits (e.g., a 1:1 ratio of α4 and β2 cRNA, ~50 ng total).
-
Incubate the injected oocytes in OR2 solution supplemented with antibiotics at 18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Recording Solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Agonist Mode Testing:
-
Apply acetylcholine (ACh) at a concentration that elicits a maximal response (e.g., 100 µM) to determine the maximum current (Imax).
-
After a washout period, apply increasing concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M) and record the evoked currents.
-
Express the current responses to this compound as a percentage of the Imax evoked by ACh.
-
Plot the normalized current versus the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ and maximal efficacy.
-
-
Antagonist Mode Testing:
-
Co-apply a fixed, sub-maximal concentration of ACh (e.g., EC₂₀) with increasing concentrations of this compound.
-
Measure the inhibition of the ACh-evoked current by this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ for antagonism.
-
Behavioral Assays in Mice: Forced Swim Test (FST) and Tail Suspension Test (TST)
These protocols are used to assess the antidepressant-like effects of this compound in mice.
Animals:
-
Male C57BL/6J mice (8-10 weeks old) are commonly used.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
Drug Administration:
-
Dissolve this compound in sterile saline (0.9% NaCl).
-
Administer this compound via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
A typical dose range for antidepressant-like effects is 0.3 - 1.0 mg/kg.
-
Administer the drug 30 minutes before the behavioral test.
Forced Swim Test (FST) Protocol:
-
Fill a transparent cylindrical container (25 cm height, 10 cm diameter) with 15 cm of water (23-25°C).
-
Gently place the mouse into the water for a 6-minute session.
-
Record the session with a video camera for later scoring.
-
An observer, blind to the experimental conditions, should score the last 4 minutes of the session for immobility time. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
Tail Suspension Test (TST) Protocol:
-
Suspend each mouse individually by its tail using adhesive tape (approximately 1 cm from the tip of the tail) from a horizontal bar. The mouse should be positioned 50 cm above the floor.
-
The test duration is 6 minutes.
-
Record the session with a video camera.
-
An observer, blind to the experimental conditions, should score the entire 6-minute session for the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
After the test, gently remove the mouse from the tape and return it to its home cage.
Data Analysis:
-
For both FST and TST, compare the immobility time between the vehicle-treated control group and the this compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizations
Signaling Pathway of a Weak Partial nAChR Agonist
Caption: Signaling of a weak partial nAChR agonist like this compound.
Experimental Workflow for nAChR Ligand Characterization
Caption: Workflow for characterizing this compound's effects.
Logical Relationship of this compound's Partial Agonism
References
Utilizing 3-pyr-Cytisine as a Research Tool for nAChR Subtypes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-pyr-Cytisine, a derivative of the naturally occurring plant alkaloid cytisine, is a valuable research tool for investigating the function and pharmacology of nicotinic acetylcholine receptors (nAChRs). As a weak partial agonist at the α4β2 nAChR subtype, it offers a nuanced pharmacological profile for probing receptor function.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in nAChR subtype research, with a focus on its characterization and application in both in vitro and in vivo models. While specific quantitative data for this compound is limited, the provided protocols are based on established methodologies for cytisine and its analogs, which are directly applicable.
Pharmacological Profile of this compound
This compound is distinguished by its selective, albeit weak, partial agonism at α4β2 nAChRs. This property makes it a useful tool for studies where a full agonist might lead to receptor desensitization or off-target effects. Its limited activity at α3β4 and α7 nAChR subtypes further enhances its utility as a selective modulator of α4β2-containing receptors.[1]
Data Presentation: Quantitative Analysis of this compound and Related Compounds
The following table summarizes the known functional potency of this compound and provides comparative data for its parent compound, cytisine, to offer a broader context of its pharmacological profile at various nAChR subtypes.
| Compound | nAChR Subtype | Parameter | Value | Reference |
| This compound | α4β2 | EC50 | 30 µM | [1] |
| α3β4 | Activity | Little to no effect | [1] | |
| α7 | Activity | Little to no effect | ||
| Cytisine | α4β2 | Ki | 0.4 nM | |
| α3β4 | Ki | >10,000 nM | ||
| α7 | Ki | 125 nM | ||
| α1βγδ (muscle) | Ki | 430 nM | ||
| α4β2 | EC50 | ~1 µM |
Experimental Protocols
In Vitro Radioligand Binding Affinity Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for various nAChR subtypes using a competitive displacement assay with a radiolabeled ligand, such as [³H]-epibatidine.
Objective: To quantify the binding affinity of this compound at specific nAChR subtypes.
Materials:
-
HEK293 cells expressing the human nAChR subtype of interest (e.g., α4β2, α3β4).
-
Membrane preparation buffer (e.g., Tris-HCl buffer).
-
Radioligand: [³H]-epibatidine.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., nicotine).
-
Test compound: this compound.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the target nAChR subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-epibatidine, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (with a high concentration of a non-labeled ligand).
-
Incubation: Incubate the plates at room temperature with gentle shaking to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Activity Assay using Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol measures the functional activity (e.g., EC50, Emax) of this compound at nAChR subtypes expressed in Xenopus laevis oocytes.
Objective: To characterize the functional potency and efficacy of this compound as an agonist or antagonist at specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cDNA or cRNA for the nAChR subunits of interest.
-
Oocyte injection system.
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., Ringer's solution).
-
Test compound: this compound.
-
Full agonist control (e.g., acetylcholine).
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare mature Xenopus oocytes. Inject the oocytes with the cRNA or cDNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with Ringer's solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Apply increasing concentrations of this compound to the oocyte via the perfusion system. Record the resulting ion currents.
-
Data Acquisition: Measure the peak current response at each concentration of this compound.
-
Data Analysis: Plot the current responses against the log of the this compound concentration to generate a dose-response curve. Fit the curve using a non-linear regression model to determine the EC50 (concentration for half-maximal response) and Emax (maximum response). To assess partial agonism, compare the Emax of this compound to that of a full agonist like acetylcholine.
Visualizations
Signaling Pathway of nAChR Activation
Caption: nAChR-mediated signaling cascade leading to dopamine release.
Experimental Workflow for nAChR Ligand Characterization
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 3-pyr-Cytisine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 3-pyr-Cytisine in aqueous solutions. The following information is designed to facilitate your experimental workflow and help you achieve desired concentrations for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a derivative of Cytisine, a plant-based alkaloid. While Cytisine itself has moderate aqueous solubility, modifications such as the addition of a pyridine ring can significantly alter its physicochemical properties, often leading to reduced solubility in water.[1][2] Poor aqueous solubility can be a major obstacle in drug development, affecting bioavailability and limiting the ability to perform various in vitro and in vivo experiments.[][4]
Q2: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: When encountering solubility issues with this compound, consider the following initial steps:
-
Sonication: Use a bath or probe sonicator to provide energy to break down the crystal lattice of the compound.
-
Gentle Heating: Cautiously warm the solution. Be mindful of the compound's stability at elevated temperatures.
-
Vortexing: Vigorous mixing can help to disperse the compound and increase the rate of dissolution.
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent. Since this compound is a derivative of an alkaloid, its solubility is expected to be influenced by pH.[5]
Q3: How does pH affect the solubility of this compound and what is a suitable pH range to try?
A3: As a derivative of cytisine, an alkaloid with basic nitrogen atoms, this compound is expected to be more soluble in acidic conditions. In an acidic environment, the nitrogen atoms can become protonated, leading to the formation of a more soluble salt form. It is recommended to start by attempting to dissolve the compound in a buffer with a pH below its pKa. If the pKa is unknown, a systematic approach of testing buffers with incrementally lower pH values (e.g., pH 6.0, 5.0, 4.0) is advised.
Q4: Can I use organic solvents to aid in the dissolution of this compound?
A4: Yes, using a cosolvent is a common strategy to dissolve poorly water-soluble compounds. You can first dissolve this compound in a small amount of a water-miscible organic solvent, such as DMSO, ethanol, or dimethylformamide (DMF), and then slowly add the aqueous buffer to this solution. It is crucial to be aware that the final concentration of the organic solvent should be kept to a minimum, as it may have unintended effects on your experiments.
Troubleshooting Guide: Advanced Solubility Enhancement Techniques
If the initial troubleshooting steps are insufficient to achieve the desired concentration of this compound, more advanced techniques can be employed.
Issue: this compound precipitates out of solution when the organic cosolvent concentration is lowered.
Solution: This indicates that the compound has very low aqueous solubility. Consider the following advanced methods:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble molecules, like likely this compound, forming an inclusion complex that has enhanced aqueous solubility.
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. The increased surface area and the presence of the hydrophilic carrier can significantly improve the dissolution rate.
-
Nanosuspensions: By reducing the particle size of the drug to the nanometer range, the surface area is dramatically increased, which can lead to a higher dissolution rate and saturation solubility.
-
Prodrug Approach: This involves chemically modifying the this compound molecule to create a more soluble derivative (a prodrug) that can be converted back to the active compound in vivo.
Quantitative Data on Solubility Enhancement
The following table summarizes the potential improvement in aqueous solubility that can be achieved with different techniques. Note that these are generalized values, and the actual improvement for this compound will need to be determined experimentally.
| Technique | Typical Fold Increase in Solubility | Key Considerations |
| pH Adjustment | 10 - 1,000 | Dependent on the pKa of the compound. |
| Cosolvents | 2 - 500 | Potential for solvent toxicity in biological assays. |
| Cyclodextrins | 10 - 25,000 | Stoichiometry of the complex is important. |
| Solid Dispersions | Up to 60 | Choice of carrier is critical for stability and dissolution. |
| Nanosuspensions | 10 - 1,000 | Requires specialized equipment for particle size reduction. |
| Prodrug Approach | 10 - 10,000+ | Requires chemical synthesis and validation. |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Prepare a series of buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate, phosphate, and acetate buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.
-
Determine the molar ratio of this compound to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
In a mortar, mix the calculated amounts of this compound and cyclodextrin.
-
Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Evaluate the dissolution of the prepared complex in the desired aqueous medium and compare it to the dissolution of the uncomplexed drug.
Visualizing Experimental Workflows
Decision Tree for Solubility Enhancement
This diagram outlines a logical workflow for a researcher facing solubility challenges with this compound.
Caption: A decision tree for troubleshooting the solubility of this compound.
Workflow for Cyclodextrin Inclusion Complexation
This diagram illustrates the key steps in preparing and evaluating a cyclodextrin inclusion complex.
Caption: Workflow for preparing a cyclodextrin inclusion complex.
References
- 1. Page loading... [guidechem.com]
- 2. CYTISINE | 485-35-8 [chemicalbook.com]
- 4. [PDF] Various techniques for solubility enhancement: An overview | Semantic Scholar [semanticscholar.org]
- 5. Cytisine basicity, solvation, logP, and logD theoretical determination as tool for bioavailability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
3-pyr-Cytisine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-pyr-Cytisine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, it can be kept at room temperature.[1] Always refer to the Certificate of Analysis provided by the supplier for batch-specific recommendations.[1]
Q2: What are the recommended storage conditions for this compound in solution?
Stock solutions of this compound should be stored at -20°C to ensure stability. It is advisable to prepare fresh working solutions from the stock solution for daily experimental use to minimize degradation.
Q3: How stable is this compound in different solvents?
While specific stability data for this compound in various solvents is not extensively published, based on its structural similarity to cytisine, it is expected to be relatively stable in common laboratory solvents such as DMSO and aqueous buffers for short-term use. A study on cytisine demonstrated its stability in phosphate-buffered saline (PBS) at pH 7.4 and in simulated saliva at pH 6.8.[2] However, for long-term storage of solutions, freezing at -20°C is recommended.
Q4: Is this compound sensitive to light?
Many alkaloid compounds exhibit sensitivity to light. Therefore, it is a good laboratory practice to protect solutions of this compound from light by using amber vials or by wrapping containers with aluminum foil. Photostability studies, as part of forced degradation testing, are recommended to fully characterize its light sensitivity.
Q5: What are the potential degradation pathways for this compound?
Specific degradation pathways for this compound have not been fully elucidated in the public domain. However, based on its chemical structure, which includes a lactam and a pyridine ring, potential degradation pathways could involve hydrolysis of the lactam ring under acidic or basic conditions, and oxidation of the pyridine ring.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound is stored at the recommended temperature (-20°C for long-term and solutions). Prepare fresh working solutions from a frozen stock. |
| Loss of compound activity over time in solution | The compound may be degrading in the specific buffer or solvent system being used. | Perform a stability study in your experimental buffer. Consider preparing fresh solutions more frequently or storing aliquots at -80°C for longer-term experiments. |
| Appearance of unknown peaks in HPLC analysis | This could indicate the presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
Experimental Protocols
Stability Indicating Method Development and Forced Degradation Studies
A stability-indicating method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
Objective: To develop an analytical method that can separate this compound from its potential degradation products and to perform forced degradation studies to understand its stability profile.
1. HPLC Method Development:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating polar compounds and their degradation products.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
2. Forced Degradation Protocol:
Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before HPLC analysis. |
| Oxidative Degradation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C) for a specified duration. Also, heat a solution of the compound. |
| Photodegradation | Expose a solution of this compound to a combination of UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark. |
Data Analysis:
-
Analyze the stressed samples by the developed HPLC method.
-
Calculate the percentage of degradation.
-
Determine the retention times of the degradation products.
-
Perform peak purity analysis to ensure that the chromatographic peak of this compound is not co-eluting with any degradation products.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Relationship between Storage, Handling, and Experimental Outcomes.
References
Troubleshooting 3-pyr-Cytisine dose-response curve variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in 3-pyr-Cytisine dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of cytisine, a natural plant alkaloid. Its primary mechanism of action is as a very weak partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1] As a partial agonist, it binds to the receptor but elicits a much weaker response compared to a full agonist like acetylcholine or nicotine.
Q2: What are the expected potency values for this compound?
This compound is considered a relatively weak partial agonist. Experimental data has shown an EC50 value of approximately 30 µM at α4β2 nAChRs.[1] It has been reported to have little to no effect at the α3β4 nAChR subtype.[1] For comparison, its parent compound, cytisine, exhibits much higher affinity for the α4β2 subtype.
Q3: What are the most common sources of variability in nAChR assays?
Variability in nAChR assays can stem from several factors, including:
-
Cell Line and Receptor Expression: Inconsistent expression levels of the target nAChR subtype in the cell line used can lead to variable responses.[2] Cell passage number can also affect receptor expression and function.
-
Reagent Quality and Handling: Degradation of this compound or the agonist used for comparison can alter their activity.[2] Proper storage and handling, including avoiding repeated freeze-thaw cycles, are critical.
-
Assay Conditions: Minor variations in incubation times, temperature, buffer composition, and the specific agonist concentration used can significantly impact results.
-
Data Analysis: The methods used for data normalization and curve fitting can influence the final calculated values.
Troubleshooting Guide for Dose-Response Curve Variability
Below are common problems encountered during this compound dose-response experiments and steps to resolve them.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in EC50 values between experiments | 1. Cell passage number and health: High passage numbers can alter receptor expression. 2. Inconsistent cell seeding density: Uneven cell numbers across wells lead to varied responses. 3. Reagent instability: Degradation of this compound or other reagents. | 1. Use cells within a defined low passage number range. Regularly check cell viability and morphology. 2. Ensure a uniform cell suspension and use a calibrated multichannel pipette for seeding. 3. Prepare fresh dilutions of compounds for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Low or no observable response to this compound | 1. Low receptor expression: The cell line may not express a sufficient number of α4β2 nAChRs. 2. Incorrect assay setup: Suboptimal assay conditions may not be sensitive enough to detect the weak partial agonism. 3. Compound degradation: The this compound stock may have degraded. | 1. Confirm the expression of the α4β2 nAChR subtype in your cell line using a positive control full agonist (e.g., nicotine). 2. Optimize assay parameters such as incubation time, cell density, and agonist concentration (if used in a competition assay). 3. Test a fresh batch or newly prepared stock solution of this compound. |
| Inconsistent maximum response (Emax) | 1. Cell health variability: Differences in cell viability across the plate can affect the maximum achievable response. 2. Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell health. 3. Detector sensitivity: The plate reader settings may not be optimal for the signal window of the assay. | 1. Ensure cells are healthy and evenly distributed. 2. Avoid using the outer wells of the microplate for critical data points or ensure proper plate sealing during incubation. 3. Optimize the gain and other settings of the fluorescence detector for your specific assay. |
| Unexpected curve shape | 1. Compound precipitation: this compound may precipitate at higher concentrations in the assay buffer. 2. Off-target effects: At high concentrations, the compound may interact with other cellular components. 3. Data analysis errors: Incorrect normalization or curve fitting models can distort the dose-response curve. | 1. Visually inspect solutions for any precipitate. Check the solubility of this compound in your assay buffer. 2. Review the literature for known off-target effects of cytisine derivatives. 3. Ensure data is normalized correctly (e.g., to a positive control) and use a suitable nonlinear regression model for curve fitting. |
Quantitative Data Summary
The following table summarizes the known potency and affinity values for this compound and its parent compound, cytisine.
| Compound | Receptor Subtype | Assay Type | Value | Reference |
| This compound | α4β2 | Functional (EC50) | 30 µM | |
| α3β4 | Functional | Little to no effect | ||
| Cytisine | α4β2 | Binding (Ki) | 0.17 nM | |
| α7 | Binding (Ki) | 4200 nM | ||
| α4β2 | Functional (EC50) | ~1 µM |
Experimental Protocols
Detailed Protocol: FLIPR-Based Calcium Flux Assay for α4β2 nAChR Agonists
This protocol describes a method for assessing the agonist activity of this compound at the human α4β2 nAChR expressed in a suitable cell line (e.g., SH-EP1 or HEK293) using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Human α4β2 nAChR-expressing cells (e.g., SH-EP1-hα4β2)
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics)
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Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom microplates
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Calcium-sensitive dye (e.g., Fluo-4 AM)
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Pluronic F-127
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Probenecid (optional, to prevent dye leakage)
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Assay Buffer (e.g., HBSS with 20 mM HEPES)
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This compound stock solution (e.g., 10 mM in DMSO)
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Positive control agonist (e.g., Nicotine)
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at the desired concentration.
-
Seed the cells onto poly-D-lysine coated microplates at an optimized density and allow them to adhere and form a monolayer (typically 18-24 hours).
-
-
Dye Loading:
-
Prepare the dye loading solution containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in the assay buffer.
-
Aspirate the culture medium from the cell plate.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound and the positive control agonist (e.g., nicotine) in the assay buffer in a separate microplate.
-
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters for a calcium flux assay (e.g., excitation at 488 nm, emission at 515-575 nm).
-
Establish a stable baseline fluorescence reading for each well.
-
Initiate the automated addition of the compounds from the compound plate to the cell plate.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the maximum response of the positive control agonist.
-
Generate a dose-response curve by plotting the normalized response against the log of the this compound concentration.
-
Calculate the EC50 value using a nonlinear regression model (e.g., four-parameter logistic equation).
-
Visualizations
Caption: Signaling pathway of this compound at the α4β2 nAChR.
Caption: Workflow for a calcium flux assay.
Caption: Troubleshooting logic for dose-response variability.
References
Technical Support Center: Optimizing 3-pyr-Cytisine for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 3-pyr-Cytisine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, a derivative of cytisine, is a weak partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2][3] Its primary mechanism involves binding to these receptors, which are ligand-gated ion channels, and weakly activating them. This partial agonism means it can also act as a competitive antagonist in the presence of a full agonist, such as acetylcholine or nicotine, by occupying the binding site and preventing the full agonist from exerting its maximum effect.[2]
Q2: What are the common cell lines used for studying this compound?
The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying the effects of this compound and other nAChR ligands.[2] This cell line endogenously expresses α4β2 nAChRs. Primary neuronal cultures are also valuable for investigating the compound's effects in a more physiologically relevant context.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO, with a reported solubility of 10 mM. To prepare a stock solution, dissolve the powdered compound in sterile DMSO to achieve the desired concentration (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations for your experiments, dilute the DMSO stock in your cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Low Viability | 1. High Concentration of this compound: While this compound is a weak partial agonist, high concentrations may induce cytotoxicity. The parent compound, cytisine, has been shown to induce apoptosis in some cell lines.2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line and assay duration. Start with a broad range (e.g., 1 nM to 100 µM).2. Ensure the final DMSO concentration in your culture medium does not exceed 0.5%, and ideally, keep it below 0.1%. Always include a vehicle control with the same DMSO concentration as your highest treatment group. |
| No Observable Effect | 1. Concentration is too low: As a weak partial agonist, higher concentrations of this compound may be required to elicit a response compared to full agonists.2. Short incubation time: The effect of this compound on certain cellular processes may require a longer exposure time.3. Low receptor expression: The cell line may not express a sufficient number of α4β2 nAChRs. | 1. Increase the concentration of this compound. Based on the literature, concentrations up to 100 µM have been used in short-term co-application experiments.2. Extend the incubation time. For studies on receptor upregulation, treatment times of 48 hours or longer have been used with the parent compound. For neuroprotective effects, treatments have extended to two weeks.3. Confirm the expression of α4β2 nAChRs in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry. |
| Inconsistent or Irreproducible Results | 1. Stock solution degradation: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation.2. Cell passage number: The characteristics of cell lines, including receptor expression, can change with high passage numbers.3. Variability in cell density: The initial cell seeding density can impact the experimental outcome. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.2. Use cells within a consistent and low passage number range for all experiments.3. Optimize and maintain a consistent cell seeding density for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT or Resazurin)
This protocol outlines the steps to determine the effect of a range of this compound concentrations on cell viability.
1. Cell Seeding:
-
Culture your cells of interest (e.g., SH-SY5Y) to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Preparation of this compound Dilutions:
-
Prepare a series of dilutions of your this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a serial dilution to test a wide range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
3. Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
4. Cell Viability Assessment (Resazurin Assay Example):
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
5. Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
Data Presentation: Example Dose-Response Data for this compound
| Concentration | Cell Viability (%) (Mean ± SD) |
| Vehicle Control (DMSO) | 100 ± 4.5 |
| 1 nM | 98.7 ± 5.1 |
| 10 nM | 99.2 ± 4.8 |
| 100 nM | 97.5 ± 5.3 |
| 1 µM | 95.1 ± 6.2 |
| 10 µM | 90.3 ± 5.9 |
| 100 µM | 85.6 ± 7.1 |
Note: This is example data and actual results will vary depending on the cell line, incubation time, and other experimental conditions.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of this compound via α4β2 nAChR.
Experimental Workflows
Caption: Workflow for determining this compound cytotoxicity.
Caption: Troubleshooting flowchart for a lack of experimental effect.
References
How to prevent 3-pyr-Cytisine degradation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-pyr-Cytisine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in experimental buffers a concern?
A1: this compound is a derivative of cytisine and acts as a weak partial agonist of α4β2 nicotinic acetylcholine receptors (nAChRs), with potential applications as an antidepressant.[1][2] The stability of this compound in aqueous buffers is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a decrease in the effective concentration of the active compound, potentially yielding misleading data in binding assays, functional studies, and other experimental paradigms.
Q2: What are the primary suspected degradation pathways for this compound in aqueous solutions?
A2: Based on the chemical structure of the parent compound, cytisine, two primary degradation pathways for this compound are of concern:
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Oxidation: The pyridine ring system in this compound can be susceptible to oxidation, potentially forming N-oxides.[1][3][4] This process can be influenced by dissolved oxygen in the buffer, temperature, and the presence of metal ions. A recent patent for a liquid aqueous formulation of cytisine highlights its susceptibility to oxidative degradation.
-
Hydrolysis: The lactam ring within the cytisine scaffold could be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would open the ring and inactivate the molecule.
Q3: How does pH affect the stability of this compound?
A3: The pH of the experimental buffer is a critical factor. Cytisine, the parent compound, is a basic molecule with a pKa of approximately 7.92. Its lipophilicity and, by extension, its interaction with its environment are pH-dependent. For liquid aqueous formulations of cytisine, a pH range of 5.0 to 7.0 has been suggested to enhance stability. Extreme pH values (highly acidic or alkaline) should be avoided to minimize the risk of lactam hydrolysis.
Q4: Can components of common experimental buffers promote the degradation of this compound?
A4: While standard buffer components like Tris, phosphates, and salts (NaCl, KCl, MgCl₂) are generally not highly reactive, they can influence stability. The concentration of buffer anions may catalyze hydrolysis in some cases. More importantly, the purity of buffer reagents is critical, as trace metal ion contaminants can catalyze oxidation. The presence of peroxides, which can be impurities in some reagents, can also lead to oxidative degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to its degradation.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected potency in functional assays. | Degradation of this compound in the assay buffer, leading to a lower effective concentration. | 1. Prepare Fresh Solutions: Always prepare this compound solutions fresh on the day of the experiment. Avoid storing aqueous solutions for extended periods. 2. Control Buffer pH: Ensure the pH of your experimental buffer is within the optimal range of 5.0 to 7.0. 3. Use High-Purity Reagents: Utilize high-purity water and buffer components to minimize contaminants that could catalyze degradation. 4. Consider Antioxidants: If oxidation is suspected, consider adding an antioxidant such as sodium metabisulfite (0.01% to 0.1% w/v) to the buffer. 5. Protect from Light: Store stock solutions and experimental setups in the dark or in amber vials to prevent potential photodegradation. |
| High variability between experimental replicates. | Inconsistent degradation of this compound across different wells or tubes. | 1. Standardize Incubation Times: Ensure that all samples are incubated for the same duration and under identical conditions. 2. Maintain Consistent Temperature: Use a temperature-controlled incubator or water bath for all experimental steps. 3. Ensure Homogeneous Mixing: Gently mix solutions upon addition of this compound to ensure a uniform concentration. |
| Loss of compound over time in stored stock solutions. | Degradation of this compound in the storage solvent. | 1. Use Anhydrous Solvents for Stock: Prepare primary stock solutions in an anhydrous organic solvent like DMSO or ethanol, in which cytisine is soluble. Store these at -20°C or -80°C. 2. Aliquot Stock Solutions: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. 3. Purge with Inert Gas: Before sealing and freezing, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Solutions
This protocol outlines the best practices for preparing and handling this compound solutions to minimize degradation.
Materials:
-
This compound powder
-
Anhydrous DMSO or ethanol
-
High-purity water (e.g., HPLC grade)
-
Experimental buffer components (e.g., Tris-HCl, NaCl, KCl, MgCl₂)
-
pH meter
-
Sterile, amber microcentrifuge tubes or glass vials
-
Inert gas (argon or nitrogen, optional)
-
Calibrated analytical balance
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.
-
Vortex gently until the powder is completely dissolved.
-
(Optional) Purge the headspace of the vial with an inert gas.
-
Store the stock solution at -20°C or -80°C in tightly sealed amber vials.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Prepare the experimental buffer using high-purity reagents. Adjust the pH to be within the 5.0-7.0 range.
-
Serially dilute the stock solution with the experimental buffer to the final desired concentrations.
-
Use the working solutions immediately after preparation. Do not store aqueous dilutions.
-
Protocol 2: Assessing the Stability of this compound in an Experimental Buffer
This protocol provides a framework for determining the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Experimental buffer of interest
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid or other mobile phase modifier
-
Temperature-controlled incubator or water bath
-
Amber HPLC vials
Procedure:
-
Preparation of this compound Solution:
-
Prepare a solution of this compound in the experimental buffer at a known concentration (e.g., 10 µg/mL).
-
-
Sample Incubation:
-
Aliquot the solution into several amber HPLC vials.
-
Place the vials in a temperature-controlled environment set to your experimental temperature (e.g., 25°C or 37°C).
-
Protect the samples from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), retrieve a vial.
-
Immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a formic acid modifier is a good starting point.
-
Inject the samples and a freshly prepared standard of the same concentration.
-
Monitor the peak area of this compound at a suitable wavelength (e.g., near the λmax of cytisine, which is around 305 nm in phosphate buffer).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
References
Off-target effects of 3-pyr-Cytisine to consider in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-pyr-Cytisine. The information is designed to help address specific issues that may be encountered during experimentation, with a focus on considering potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a derivative of cytisine and is characterized as a very weak partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs). It exhibits low efficacy at both high-sensitivity (HS) and low-sensitivity (LS) α4β2 nAChRs. Notably, it has significantly less activity at α3β4 and α7 nAChR subtypes compared to its parent compound, cytisine.
Q2: I'm observing a cellular phenotype in my experiment that doesn't align with the known function of α4β2 nAChRs. What could be the cause?
A2: While this compound is relatively selective for α4β2 nAChRs, unexpected phenotypes could arise from several factors, including off-target effects. Off-target effects occur when a compound interacts with unintended biological molecules.[1] It is crucial to consider this possibility and design experiments to de-risk your findings.
Q3: My results show cellular toxicity at concentrations required for the desired effect. Is this expected?
A3: Toxicity is not a commonly reported on-target effect of this compound's interaction with α4β2 nAChRs at typical experimental concentrations. If you observe toxicity, it is highly advisable to investigate potential off-target liabilities. This can be done by screening the compound against a panel of known toxicity-related targets (e.g., hERG, CYPs) or by performing a counter-screen in a cell line that does not express the intended target (α4β2 nAChRs). If toxicity persists in the absence of the target, it is likely due to off-target effects.
Q4: How can I begin to investigate potential off-target effects of this compound in my experimental system?
A4: A multi-pronged approach is recommended. Start by performing a dose-response curve for your observed phenotype and compare the potency with the known potency for α4β2 nAChR engagement. A significant discrepancy may suggest an off-target effect. Additionally, using a structurally unrelated partial agonist of α4β2 nAChRs can be informative. If the phenotype is not replicated, it points towards an off-target effect specific to this compound's chemical structure.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Biological Activity
You observe a biological response that cannot be readily explained by the partial agonism of α4β2 nicotinic acetylcholine receptors.
-
Possible Cause: Off-target binding to other receptors, enzymes (e.g., kinases), or ion channels.
-
Troubleshooting Steps:
-
Orthogonal Target Validation: Use a different tool to modulate the intended target, such as siRNA or CRISPR-Cas9 knockdown of the α4 or β2 nAChR subunits. If the phenotype is not replicated with genetic modulation, it strongly suggests an off-target effect of this compound.
-
Broad-Panel Screening: Screen this compound against a commercial off-target screening panel. These panels typically include a wide range of kinases, G-protein coupled receptors (GPCRs), and other common off-target classes.
-
Proteomic Profiling: Employ unbiased proteomics methods to identify cellular proteins that interact with this compound.
-
Data Presentation
Table 1: Summary of this compound Activity at Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| Receptor Subtype | Activity | Efficacy (% of Acetylcholine max response) | Potency (EC₅₀) | Reference(s) |
| α4β2 (High Sensitivity) | Weak Partial Agonist | ~8% | High | |
| α4β2 (Low Sensitivity) | Weak Partial Agonist | ~3% | High | |
| α3β4 | Very Low/No Agonist Activity | ≤5% at concentrations ≤100 μM | Low | |
| α7 | Very Low/No Agonist Activity | ≤5% at concentrations ≤100 μM | Low |
Experimental Protocols
Protocol 1: Global Proteomic Analysis for Off-Target Identification
This method aims to identify proteins whose expression levels change in response to this compound treatment, suggesting potential off-target pathways.
1. Cell Culture and Treatment:
- Plate a relevant human cell line (e.g., SH-SY5Y, HEK293T) at a density of 1x10⁶ cells per 10 cm dish.
- Allow cells to adhere overnight.
- Treat cells with this compound at a concentration effective for on-target engagement (e.g., 1 µM) and a vehicle control (e.g., DMSO) for 24 hours.
2. Cell Lysis and Protein Extraction:
- Harvest cells by scraping and wash with ice-cold PBS.
- Lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
3. Protein Digestion:
- Take 100 µg of protein from each sample and perform an in-solution digestion with trypsin overnight at 37°C.
4. LC-MS/MS Analysis:
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.
- Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control.
Protocol 2: Kinase Profiling for Off-Target Screening
This protocol describes a radiometric assay to screen this compound against a panel of kinases.
1. Preparation of Reagents:
- Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
- Prepare kinase reaction buffer, specific kinase, substrate, and [γ-³³P]ATP.
2. Kinase Reaction:
- In a microplate, add the kinase reaction buffer.
- Add the specific kinase to each well.
- Add the serially diluted this compound or DMSO control.
- Incubate for 10-15 minutes at room temperature.
- Initiate the reaction by adding the substrate and [γ-³³P]ATP mixture.
3. Stopping the Reaction and Detection:
- Stop the reaction with a stop solution (e.g., phosphoric acid).
- Transfer the mixture to a phosphocellulose filter plate.
- Wash the filter plate to remove unincorporated [γ-³³P]ATP.
- Add a scintillation cocktail to each well and measure radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
- Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.
Visualizations
References
Technical Support Center: Addressing Poor Bioavailability of 3-pyr-Cytisine in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of 3-pyr-Cytisine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing very low plasma concentrations of this compound in our in vivo studies. What are the potential reasons for this?
A1: Poor in vivo bioavailability of this compound can stem from several factors. Firstly, while specific data for this compound is limited, its parent compound, cytisine, exhibits low brain penetration despite high systemic absorption after oral administration.[1] This suggests that while the compound may be absorbed, it might not reach the target site in sufficient concentrations. Key factors contributing to low plasma concentrations could include:
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Low Permeability: The molecule may have difficulty crossing biological membranes, such as the intestinal epithelium.[2]
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Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of cells and back into the intestinal lumen.[3]
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First-Pass Metabolism: Although cytisine itself undergoes minimal or no metabolism[4][5], derivatives like this compound could potentially be subject to first-pass metabolism in the liver, reducing the amount of active drug reaching systemic circulation.
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Poor Solubility: The solubility of the compound in gastrointestinal fluids can significantly impact its dissolution and subsequent absorption.
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Instability: The compound may be unstable in the acidic environment of the stomach.
Troubleshooting Steps:
-
In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intrinsic permeability of this compound and determine if it is a substrate for efflux transporters.
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Solubility and Stability Studies: Evaluate the solubility and stability of this compound at different pH values mimicking the gastrointestinal tract.
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In Vivo Pharmacokinetic Study with IV Administration: If not already done, perform an intravenous (IV) administration study to determine the absolute bioavailability. This will help differentiate between poor absorption and rapid clearance.
Q2: How can we improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with challenges like those potentially faced by this compound. These strategies primarily focus on improving solubility, increasing permeability, and avoiding first-pass metabolism.
-
Novel Drug Delivery Systems:
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Buccal Delivery: Administration through the buccal mucosa (inner cheek) avoids the harsh environment of the stomach and bypasses the first-pass effect in the liver. This can be achieved using mucoadhesive buccal films or tablets.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation, improve solubility, and enhance its transport across membranes.
-
-
Chemical Modification:
-
Prodrug Approach: Modifying the chemical structure to create a more permeable prodrug that is converted to the active compound in vivo.
-
Troubleshooting and Selection Guide:
-
Start with Pre-formulation Studies: Characterize the physicochemical properties of this compound (solubility, pKa, logP) to guide the selection of an appropriate formulation strategy.
-
Evaluate Different Formulations in vitro: Use in vitro dissolution and permeability models to screen various formulations before moving to in vivo studies.
Q3: What are the key pharmacokinetic parameters we should be measuring for this compound, and what are the known values for cytisine?
A3: When conducting in vivo pharmacokinetic studies, the following parameters are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Quantitative Data: Pharmacokinetics of Cytisine
| Parameter | Species | Dose and Route | Value | Reference |
| t1/2 (Half-life) | Human | 3 mg oral | 4.8 hours | |
| Rabbit | 1 mg/kg IV | 0.95 hours | ||
| Tmax (Time to Peak) | Human | 3 mg oral | ~2 hours | |
| Rabbit | 5 mg/kg oral | 2 hours | ||
| Cmax (Peak Plasma Conc.) | Human | 3 mg oral | 27.76 ng/mL | |
| Bioavailability (F) | Rabbit | 5 mg/kg oral vs. 1 mg/kg IV | 32.18% | |
| Clearance (CL) | Human | 3 mg oral | 16.7 L/h | |
| Rabbit | 1 mg/kg IV | 2.4 L/h | ||
| Volume of Distribution (Vd) | Human | 3 mg oral | 115 L |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rabbits (General Protocol)
This protocol is based on methodologies described for cytisine and can be adapted for this compound.
-
Animal Model: Male and female New Zealand rabbits.
-
Dosing:
-
Intravenous (IV): Administer 1 mg/kg of this compound solution via the marginal ear vein.
-
Oral (PO): Administer 5 mg/kg of this compound solution by oral gavage after a 12-hour fast.
-
-
Blood Sampling:
-
Collect blood samples (1-1.2 mL) from the marginal vein of the contralateral ear at the following time points:
-
IV: Pre-dose, 5, 10, 20, 30 minutes, and 1, 2, 3, 4, 6 hours post-dose.
-
PO: Pre-dose, 30 minutes, and 1, 1.5, 2, 3, 4, 6, 8 hours post-dose.
-
-
-
Sample Processing:
-
Centrifuge blood samples at 10,000 rpm for 5 minutes to obtain serum.
-
Store serum samples at -20°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as HPLC-UV or LC-MS, for the quantification of this compound in serum.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F) using appropriate software (e.g., TOPFIT).
-
Protocol 2: In Vitro Caco-2 Permeability Assay
This protocol provides a framework for assessing the intestinal permeability of this compound.
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable inserts in multi-well plates for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow rejection assay.
-
-
Permeability Assay:
-
Prepare a solution of this compound (e.g., 10 µM) in a suitable buffer (e.g., HBSS).
-
Apical to Basolateral (A-B) Transport: Add the drug solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add the drug solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
-
Protocol 3: Formulation of Buccal Thin Films by Solvent Casting
This protocol is a general method for preparing buccal thin films.
-
Polymer Solution Preparation:
-
Dissolve the film-forming polymer(s) (e.g., HPMC, PVA) in a suitable solvent (e.g., distilled water, ethanol) with stirring.
-
-
Addition of Other Excipients:
-
Add a plasticizer (e.g., glycerol) to improve film flexibility.
-
Incorporate other excipients as needed, such as mucoadhesive agents, sweeteners, and permeation enhancers.
-
-
Drug Incorporation:
-
Dissolve this compound in the polymer solution and stir until a homogenous mixture is obtained.
-
-
Casting and Drying:
-
Pour the resulting solution onto a petri dish or a suitable casting surface.
-
Dry the film in a hot air oven at a controlled temperature (e.g., 45-50°C) until the solvent has completely evaporated.
-
-
Film Characterization:
-
Evaluate the prepared films for thickness, weight variation, drug content uniformity, swelling index, mucoadhesive strength, and in vitro drug release.
-
Protocol 4: Formulation of Spray-Dried Buccal Tablets
This protocol is based on a method developed for cytisine.
-
Solution Preparation:
-
Prepare a solution (e.g., 5% w/v) of the formulation components (e.g., Eudragit® RS 100, PEG 1000, xylitol, this compound) in a suitable solvent (e.g., methanol, ethanol).
-
Dissolve the excipients and the drug in the solvent under magnetic stirring until a clear solution is formed.
-
-
Spray-Drying:
-
Use a spray-dryer to transform the solution into a fine powder. Optimize spray-drying parameters such as inlet temperature, feed rate, and atomization pressure.
-
-
Tableting:
-
Directly compress a weighed amount of the spray-dried powder (e.g., 20 mg) using a hydraulic press to form buccal tablets.
-
-
Tablet Characterization:
-
Evaluate the tablets for hardness, friability, weight variation, drug content, and in vitro drug release.
-
Conduct ex vivo permeation studies using porcine buccal mucosa to assess the permeation-enhancing properties of the formulation.
-
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. enamine.net [enamine.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Pharmacokinetics of cytisine, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Artifacts in 3-pyr-Cytisine Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifacts during 3-pyr-Cytisine binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptor does it primarily target?
This compound is a derivative of cytisine and acts as a very weak partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] It exhibits high affinity for the α4β2 subtype, with significantly lower affinity for α3β4 and α7 nAChRs.[3]
Q2: What are the most common initial challenges when setting up a this compound binding assay?
The most frequently encountered initial hurdles include high non-specific binding, low specific binding signals, and poor reproducibility between experiments. These issues can often be traced back to suboptimal assay conditions, reagent quality, or procedural inconsistencies.
Q3: How should this compound be stored to ensure its stability?
For optimal stability, this compound should be stored at -20°C.[3] It is recommended to refer to the Certificate of Analysis provided by the supplier for batch-specific storage conditions.[1]
Q4: Can I use a radiolabeled form of cytisine, like [³H]-cytisine, for my this compound competition binding assay?
Yes, [³H]-cytisine is a suitable radioligand for competition binding assays with this compound due to their structural similarity and shared high affinity for the α4β2 nAChR.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound binding assays.
High Non-Specific Binding
High non-specific binding can mask the true specific binding signal. Here are the common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Pre-treat filters (e.g., glass fiber filters) with a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand adhesion. |
| Excessive Radioligand Concentration | Use a radioligand concentration at or below the Kd for the receptor to minimize binding to low-affinity, non-saturable sites. |
| High Protein Concentration | Titrate the membrane protein concentration to find the optimal amount that provides a good signal-to-noise ratio without excessive non-specific binding. |
| Suboptimal Washing | Ensure rapid and efficient washing with ice-cold wash buffer to remove unbound radioligand. Increase the number of wash steps if necessary. |
| Ligand Sticking to Plates/Filters | Include a detergent like 0.05% Tween-20 in the assay buffer to reduce non-specific adhesion. |
Low Specific Binding Signal
A weak or absent specific binding signal can make data interpretation impossible. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Use a cell line or brain region known to have high expression of α4β2 nAChRs. Prepare enriched membrane fractions. |
| Degraded Ligand or Radioligand | Aliquot and store ligands at the recommended temperature (-20°C for this compound). Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Optimize incubation time and temperature. Ensure the pH and ionic strength of the buffer are appropriate for the receptor. |
| Insufficient Incubation Time | Ensure the binding reaction has reached equilibrium. This may require longer incubation times, especially at low ligand concentrations. |
Poor Reproducibility
Inconsistent results between assays can undermine the validity of your findings.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reagent Preparation | Prepare fresh buffers for each experiment. Ensure accurate and consistent dilutions of all stock solutions. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique, especially for small volumes. |
| Variable Incubation Conditions | Maintain a consistent temperature and agitation speed during incubation. |
| Inconsistent Membrane Preparation | Standardize the protocol for membrane preparation to ensure batch-to-batch consistency. |
Quantitative Data
The following tables summarize the binding affinities of this compound and its parent compound, cytisine, for various nAChR subtypes.
Table 1: Binding Affinity (Ki) of this compound at nAChR Subtypes
| Receptor Subtype | Ki (nM) |
| α4β2 | 0.91 |
| α3β4 | 119 |
| α7 | 1100 |
Data obtained from radioligand binding assays.
Table 2: Binding and Functional Properties of Cytisine at nAChR Subtypes
| Receptor Subtype | Ligand/Radioligand | Assay Type | Ki (nM) | EC50 (µM) |
| α4β2 | Cytisine | Binding | 0.17 | - |
| α4β2 | [³H]-Cytisine | Binding | - | - |
| α7 | Cytisine | Binding | 4200 | - |
| α4β2 | Cytisine | Functional | - | ~1 |
This table provides a comparative view of cytisine's binding and functional parameters.
Experimental Protocols
Radioligand Competition Binding Assay for this compound using [³H]-cytisine
This protocol is adapted from standard procedures for [³H]-cytisine binding assays and is suitable for determining the binding affinity of this compound.
1. Materials and Reagents:
-
Binding Buffer: 20 mM Tris, pH 7.4, 0.05% Tween-20.
-
Wash Buffer: Ice-cold 20 mM Tris, pH 7.4.
-
Radioligand: [³H]-cytisine (specific activity ~40 Ci/mmol).
-
Non-specific Binding Control: A high concentration of a known α4β2 nAChR ligand (e.g., 10 µM nicotine).
-
Test Compound: this compound stock solution in an appropriate solvent (e.g., DMSO).
-
Membrane Preparation: Homogenates from cells or tissues expressing α4β2 nAChRs.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter and Cocktail.
2. Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
3. Assay Procedure:
-
In a 96-well plate, add the following in a final volume of 100-250 µL:
-
Binding buffer
-
[³H]-cytisine at a concentration near its Kd (e.g., 1 nM).
-
Varying concentrations of this compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control ligand.
-
Membrane preparation (e.g., 50-100 µg of protein).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
4. Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor
Caption: Simplified signaling pathway of the α4β2 nAChR upon partial agonist binding.
Experimental Workflow for a Competition Binding Assay
Caption: General experimental workflow for a radioligand competition binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding in assays.
References
- 1. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of 3-pyr-Cytisine administration for consistent results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the consistent administration and application of 3-pyr-Cytisine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of cytisine and acts as a weak partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs).[1][2] Its mechanism involves binding to these receptors and eliciting a response that is weaker than that of a full agonist like nicotine. This partial agonism can also competitively inhibit the binding of full agonists.[2]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily investigated for its potential antidepressant-like effects.[1] It is often used in preclinical models to study the role of α4β2 nAChRs in mood regulation and nicotine dependence.
Q3: How should this compound be stored?
A3: this compound should be stored at -20°C for long-term stability. For short-term use, it can be kept at room temperature in the continental US, though conditions may vary elsewhere.[3]
Q4: What are the recommended solvents for dissolving this compound?
A4: For in vitro studies, this compound can be dissolved in organic solvents like DMSO. For in vivo administration, it is crucial to prepare a solution that is well-tolerated by the animals. This may involve dissolving the compound in a vehicle such as saline, potentially with a small amount of a solubilizing agent, ensuring the final concentration of the agent is not physiologically active. It is recommended to prepare aqueous solutions fresh on the day of use.
Q5: Are there known off-target effects of this compound?
A5: this compound exhibits high selectivity for α4β2 nAChRs over other nAChR subtypes such as α3β4 and α7. However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at higher concentrations.
Troubleshooting Guides
Issue 1: Inconsistent behavioral effects in animal models.
-
Question: I am observing high variability in the behavioral responses of my rodents following this compound administration. What could be the cause?
-
Answer:
-
Animal Strain and Handling: Different rodent strains can exhibit varied responses to psychoactive compounds. Ensure you are using a consistent strain and that all animals have been habituated to the experimental procedures and handling to minimize stress-induced variability.
-
Dose-Response Relationship: As a partial agonist, this compound may exhibit a complex dose-response curve. It is crucial to perform a thorough dose-response study to identify the optimal dose for the desired effect in your specific paradigm.
-
Route and Timing of Administration: The pharmacokinetics of this compound can influence its behavioral effects. Ensure the route of administration (e.g., intraperitoneal, subcutaneous) and the time between administration and testing are kept constant across all animals.
-
Environmental Factors: Minor changes in the testing environment, such as lighting, noise levels, and time of day, can significantly impact behavioral outcomes. Standardize these conditions as much as possible.
-
Issue 2: Difficulty in dissolving this compound for in vivo administration.
-
Question: I am struggling to achieve a clear and stable solution of this compound in a vehicle suitable for animal injection. What can I do?
-
Answer:
-
Solubility Enhancement: If solubility in saline is low, consider using a co-solvent system. A small percentage of a biocompatible solvent like DMSO or ethanol can be used, but the final concentration must be low enough to not cause any behavioral or physiological effects on its own. Always include a vehicle-only control group in your experiments. For some cytisine analogs, warming the solution gently or using an ultrasonic bath can aid dissolution.
-
Salt Form: Investigate if a salt form of this compound is available, as these often have improved aqueous solubility compared to the freebase.
-
pH Adjustment: The solubility of amine-containing compounds can sometimes be improved by adjusting the pH of the vehicle. However, ensure the final pH is within a physiologically tolerable range for the chosen route of administration.
-
Issue 3: Unexpected or paradoxical effects observed in experiments.
-
Question: My results with this compound are opposite to what I expected based on the literature. Why might this be happening?
-
Answer:
-
Partial Agonism: The nature of partial agonism means that in the absence of a full agonist, this compound will have an agonistic effect. However, in the presence of an endogenous full agonist (like acetylcholine) or an exogenously applied full agonist (like nicotine), it can act as a competitive antagonist, reducing the overall receptor activation. The observed effect will depend on the baseline level of receptor activation in your experimental system.
-
Receptor Desensitization: Chronic or high-dose administration of nicotinic agonists can lead to receptor desensitization and upregulation. This can alter the response to subsequent drug administration. Consider the treatment regimen and its potential impact on receptor dynamics.
-
Baseline Behavior: The baseline state of the animals can influence the outcome. For example, in models of depression, the antidepressant-like effects of a compound may only be apparent in animals exhibiting a "depressed-like" phenotype.
-
Quantitative Data
Table 1: Receptor Binding Affinities (Ki) of this compound and Related Compounds
| Compound | α4β2 nAChR (nM) | α3β4 nAChR (nM) | α7 nAChR (nM) | Reference |
| This compound | 0.91 | 119 | 1100 | |
| Cytisine | 0.2 - 0.5 | 100 - 200 | >10,000 | |
| Varenicline | 0.1 - 0.4 | 20 - 50 | 300 - 500 |
Table 2: In Vivo Efficacy of this compound in the Mouse Tail Suspension Test
| Compound | Dose (mg/kg) | Effect on Immobility Time | Reference |
| This compound | 0.3 | Significant decrease | |
| 0.6 | Significant decrease | ||
| 0.9 | Trend towards decrease (not significant) | ||
| Cytisine | 0.75 | Significant decrease | |
| 1.0 | Significant decrease | ||
| 1.5 | Significant decrease |
Experimental Protocols
Protocol 1: Tail Suspension Test (TST) in Mice
This protocol is adapted from established methods for assessing antidepressant-like activity.
Objective: To evaluate the effect of this compound on "behavioral despair" in mice.
Materials:
-
Tail suspension apparatus (a horizontal bar elevated from the floor)
-
Adhesive tape (strong enough to support the mouse's weight)
-
Video recording equipment
-
Sound-attenuating chamber (recommended)
-
This compound solution and vehicle control
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Suspension:
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot touch any surfaces.
-
-
Recording: Immediately start video recording the session. The test duration is typically 6 minutes.
-
Scoring:
-
An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test.
-
Immobility is defined as the absence of any movement, except for minor respiratory movements.
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Troubleshooting:
-
Tail Climbing: Some mouse strains (e.g., C57BL/6) are prone to climbing their tails. A small cylinder can be placed around the tail to prevent this behavior. If a mouse climbs its tail for a significant portion of the test, it should be excluded from the analysis.
-
High Variability: Ensure consistent handling, environmental conditions, and precise timing of injections and testing to minimize variability.
Protocol 2: Intracranial Self-Stimulation (ICSS) in Rats
This protocol is based on established procedures for assessing brain reward function.
Objective: To determine the effect of this compound on the rewarding properties of brain stimulation.
Materials:
-
Stereotaxic apparatus
-
Implantable electrodes
-
Stimulator for delivering electrical pulses
-
Operant conditioning chamber with a response lever
-
Data acquisition system
-
This compound solution and vehicle control
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a stimulating electrode into the medial forebrain bundle (MFB) according to precise stereotaxic coordinates.
-
Allow the animal to recover fully from surgery (typically 1-2 weeks).
-
-
Training:
-
Train the rat to press a lever in the operant chamber to receive a brief train of electrical stimulation to the MFB.
-
Establish a stable baseline of responding.
-
-
Testing:
-
Administer this compound or vehicle.
-
Place the rat in the operant chamber and record the rate of lever pressing for a set period.
-
A "curve-shift" paradigm is often used, where the frequency or intensity of the stimulation is varied to determine the threshold for rewarding effects.
-
-
Data Analysis:
-
Analyze the data to determine if this compound alters the rate of responding or shifts the reward threshold. A leftward shift in the curve indicates an enhancement of reward, while a rightward shift suggests a decrease in reward or an anhedonic-like state.
-
Compare the effects of this compound with the vehicle control.
-
Troubleshooting:
-
No Stable Responding: Ensure correct electrode placement through histological verification after the experiment. Optimize stimulation parameters (frequency, intensity, duration) for each animal to establish a stable baseline.
-
Motor Impairment: At higher doses, some drugs can impair motor function, which can be misinterpreted as a change in reward. Monitor the animal's general activity levels to rule out motor deficits.
Visualizations
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Varenicline and cytisine diminish the dysphoric-like state associated with spontaneous nicotine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the nicotinic receptor partial agonists varenicline and cytisine on the discriminative stimulus effects of nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Cytisine and its Derivative, 3-pyr-Cytisine, in Nicotine Addiction Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of cytisine and its derivative, 3-pyr-Cytisine, as smoking cessation aids. While extensive clinical data is available for cytisine, research on this compound is in its nascent stages, with current evidence limited to preclinical studies. This document aims to objectively present the available experimental data, detail relevant methodologies, and visualize key pathways to inform future research and drug development.
I. Overview of Efficacy: A Tale of Two Compounds
Cytisine, a plant-based alkaloid, has a long history of use in smoking cessation, particularly in Central and Eastern Europe.[1][2] It functions as a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), the same receptor central to nicotine's addictive properties.[1][2][3] This mechanism allows cytisine to alleviate withdrawal symptoms and reduce the rewarding effect of nicotine. In contrast, this compound is a structurally related derivative that has been investigated for its potential antidepressant-like effects and is characterized as a very weak partial agonist of the α4β2* nAChR.
The available data underscores a significant disparity in the clinical evaluation of these two molecules. Cytisine has been the subject of numerous clinical trials and meta-analyses, consistently demonstrating its efficacy and safety for smoking cessation. Conversely, there is a notable absence of clinical trial data regarding the efficacy of this compound as a smoking cessation therapy.
II. Quantitative Efficacy Data
The following tables summarize the efficacy of cytisine from various clinical trials and meta-analyses. No corresponding clinical data for this compound is available from the provided search results.
Table 1: Efficacy of Cytisine vs. Placebo
| Outcome Measure | Cytisine Group | Placebo Group | Risk Ratio (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Study Reference(s) |
| 6-Month Continuous Abstinence | Varies | Varies | RR: 2.25 | 1.13 - 4.47 | Ofori et al., 2023 |
| Abstinence at Longest Follow-up | Varies | Varies | RR: 2.78 | 1.64 - 4.70 | Ofori et al., 2023 |
| 12-Month Sustained Abstinence | 8.4% | 2.4% | - | - | West et al., 2011 |
| Continuous Abstinence (Weeks 9-12) | 32.6% | 7.0% | OR: 6.3 | 3.7 - 11.6 | Rigotti et al., 2023 |
| Continuous Abstinence (Weeks 9-24) | 21.1% | 4.8% | OR: 5.3 | 2.8 - 11.1 | Rigotti et al., 2023 |
Table 2: Efficacy of Cytisine vs. Other Active Treatments
| Comparator | Outcome Measure | Cytisine Group | Comparator Group | Risk Ratio (RR) | 95% Confidence Interval (CI) | Study Reference(s) |
| Nicotine Replacement Therapy (NRT) | Abstinence at Longest Follow-up | Varies | Varies | RR: 1.39 | 1.12 - 1.73 | Ofori et al., 2023 |
| Varenicline | 6-Month Continuous Abstinence | Varies | Varies | RR: 1.13 | 0.65 - 1.95 | Ofori et al., 2023 |
| Varenicline | Abstinence at Longest Follow-up | Varies | Varies | RR: 1.02 | 0.72 - 1.44 | Ofori et al., 2023 |
III. Preclinical Data on this compound
While clinical data is lacking, preclinical studies offer some insight into the pharmacological profile of this compound. An investigation using intracranial self-stimulation (ICSS) in rats, a procedure to measure the rewarding effects of substances, found that unlike cytisine and varenicline, this compound did not alleviate the dysphoric-like state associated with nicotine withdrawal. Acute administration of this compound also did not affect ICSS thresholds, in contrast to nicotine and varenicline which lowered them, suggesting a lack of rewarding properties on its own in this model. It is characterized as a very weak partial agonist at the α4β2* nAChR.
IV. Mechanism of Action and Signaling Pathway
Cytisine exerts its effect by interacting with the α4β2 nicotinic acetylcholine receptors in the brain's reward pathway. As a partial agonist, it binds to these receptors and elicits a weaker response than nicotine. This action has a dual effect: it provides enough stimulation to reduce nicotine withdrawal symptoms and cravings, while also blocking nicotine from binding to the same receptors, thereby diminishing the rewarding and reinforcing effects of smoking.
References
Validating the Selectivity of 3-pyr-Cytisine for α4β2 vs α7 Nicotinic Acetylcholine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-pyr-Cytisine's selectivity for the α4β2 nicotinic acetylcholine receptor (nAChR) over the α7 nAChR. The information is compiled from preclinical data and presented alongside comparator compounds, cytisine and varenicline, to offer a clear perspective on its pharmacological profile. This document is intended to support research and drug development efforts targeting specific nAChR subtypes.
Executive Summary
This compound, a derivative of cytisine, demonstrates notable selectivity for the α4β2 nAChR with significantly less activity at the α7 nAChR. It acts as a weak partial agonist at the α4β2 subtype, exhibiting very low efficacy. In contrast, it shows little to no agonist effect at α7 nAChRs. This profile suggests its potential as a tool compound for studies where selective, low-efficacy activation of α4β2 receptors is desired, and as a potential starting point for the development of therapeutics with a specific α4β2-mediated mechanism of action.
Comparative Analysis of Binding Affinity and Functional Potency
The following tables summarize the available quantitative data for this compound and its parent compound, cytisine, as well as the well-characterized nAChR partial agonist, varenicline. This allows for a direct comparison of their binding affinities (Ki) and functional potencies (EC50) at α4β2 and α7 nAChRs.
Table 1: Binding Affinity (Ki) at α4β2 and α7 nAChRs
| Compound | α4β2 Ki (nM) | α7 Ki (nM) | Selectivity (α7 Ki / α4β2 Ki) |
| This compound | Data Not Available | Data Not Available | - |
| Cytisine | 0.17[1] | 4200[1] | ~24,706 |
| Varenicline | 0.06[1] | 322[1] | ~5,367 |
| Nicotine | 1[1] | 1600 | 1600 |
Table 2: Functional Potency (EC50) and Efficacy at α4β2 and α7 nAChRs
| Compound | α4β2 EC50 (µM) | α4β2 Efficacy | α7 Agonist Effect |
| This compound | 30 | Very Weak Partial Agonist | Little to no effect |
| Cytisine | ~1 | Partial Agonist | Full Agonist |
| Varenicline | - | Partial Agonist | Full Agonist |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells for α4β2, IMR32 cells for α7) are prepared.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To determine the functional activity (potency and efficacy) of a compound at a ligand-gated ion channel.
General Protocol:
-
Oocyte Expression: Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the nAChR subtype of interest (e.g., α4 and β2). The oocytes are then incubated for several days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a recording solution.
-
Compound Application: The test compound is applied to the oocyte at various concentrations through the perfusion system.
-
Current Measurement: The resulting ion current flowing through the activated nAChR channels is measured.
-
Data Analysis: Concentration-response curves are generated by plotting the peak current amplitude against the compound concentration. These curves are then fitted to a sigmoidal dose-response equation to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum response (Emax), which reflects the compound's efficacy relative to a full agonist like acetylcholine.
Visualizing Experimental Workflows and Selectivity
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining binding affinity (Ki) using a radioligand binding assay.
Caption: Workflow for determining functional potency (EC50) and efficacy using TEVC.
Caption: Logical relationship illustrating the selectivity of this compound.
Conclusion
References
A Head-to-Head Comparison of 3-pyr-Cytisine and Other Nicotinic Ligands for Researchers
For Immediate Release
This comprehensive guide provides a detailed, data-driven comparison of 3-pyr-Cytisine with other prominent nicotinic acetylcholine receptor (nAChR) ligands, including cytisine, varenicline, and nicotine. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance metrics, presents detailed experimental methodologies, and visualizes critical biological pathways to facilitate informed decision-making in nicotinic ligand research.
Quantitative Ligand Performance Comparison
The following tables provide a summary of the binding affinities (Ki) and functional potencies (EC50) of this compound and other key nicotinic ligands across a range of nAChR subtypes. This data is essential for understanding the selectivity and efficacy of these compounds.
Table 1: Binding Affinities (Ki, nM) of Nicotinic Ligands for various nAChR Subtypes
| Ligand | α4β2 | α7 | α3β4 | α1βγδ (muscle) |
| This compound | ~30 µM (EC50)[1] | Weak activity[1] | Little effect[1] | - |
| Cytisine | 0.17 - 2.0[2][3] | 4200 - 5890 | 480 | 430 - 492 |
| Varenicline | 0.06 - 0.4 | 125 - 322 | 86 | 8200 |
| Nicotine | 1.0 - 6.1 | 1600 - 2110 | 520 | 2000 - 2090 |
Table 2: Functional Potency (EC50, µM) and Efficacy (% of ACh response) of Nicotinic Ligands
| Ligand | nAChR Subtype | EC50 (µM) | Efficacy (% of ACh) |
| This compound | α4β2 | 30 | Weak partial agonist (<10%) |
| Cytisine | α4β2 | ~1 - 11 | Partial agonist (21% of epibatidine) |
| Varenicline | α4β2 | 1.0 - 1.4 | Partial agonist (45% of nicotine) |
| Nicotine | α4β2 | 0.25 | Full agonist (100%) |
Detailed Experimental Protocols
To ensure reproducibility and methodological transparency, detailed protocols for the key experiments cited in this guide are provided below.
Radioligand Binding Assay Protocol
This protocol outlines a standard procedure for determining the binding affinity of a test ligand for a specific nAChR subtype using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-cytisine or [3H]-epibatidine).
1. Membrane Preparation:
-
Tissues or cells expressing the nAChR subtype of interest are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.
-
The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology Protocol
This protocol describes the functional characterization of nAChR subtypes expressed in Xenopus oocytes.
1. Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding the desired nAChR subunits is injected into the oocytes.
-
The injected oocytes are incubated for 1-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).
-
The oocyte is impaled with two glass microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage recording and one for current injection.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV) using a voltage-clamp amplifier.
3. Ligand Application and Data Acquisition:
-
The test ligand is applied to the oocyte via the perfusion system at various concentrations.
-
The resulting ionic current flowing through the activated nAChRs is recorded.
-
Concentration-response curves are generated by plotting the peak current response against the ligand concentration.
4. Data Analysis:
-
The EC50 (the concentration of the ligand that elicits a half-maximal response) and the maximum response (Imax) are determined by fitting the concentration-response data to the Hill equation.
-
The efficacy of a partial agonist is often expressed as a percentage of the maximal response induced by a full agonist like acetylcholine or nicotine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways activated by nAChRs and a typical experimental workflow for ligand characterization.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Cytisine and its Derivatives' Anticancer Activity in Different Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activities of the natural alkaloid cytisine and its synthetic derivatives. While specific experimental data on the anticancer properties of 3-pyr-Cytisine is not currently available in published literature, this guide offers a comprehensive overview of the well-documented effects of the parent compound, cytisine, and other derivatives, providing a valuable framework for future research and development.
Executive Summary
Cytisine, a quinolizidine alkaloid, has demonstrated significant anti-tumor effects in various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its mechanism of action is often linked to the generation of reactive oxygen species (ROS) and modulation of key signaling pathways, including MAPK, STAT3, NF-κB, and AKT. While the anticancer potential of a broad range of cytisine derivatives is an active area of research, specific data on this compound's activity in cancer cells remains to be elucidated. This guide summarizes the existing data for cytisine and other derivatives to offer a comparative perspective.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of cytisine and its derivatives in various cancer cell lines.
Table 1: In Vitro Activity of Cytisine in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| A549 | Lung Cancer | CCK-8 | Inhibited cell proliferation in a dose-dependent manner. | [1] |
| H1299 | Lung Cancer | CCK-8 | Demonstrated inhibition of cell growth. | [1] |
| HepG2 | Liver Cancer | MTT | Inhibited cell growth in a dose-dependent manner. | [2] |
Table 2: Cytotoxicity of Various Cytisine Derivatives
Note: Data for this compound is not available. The following data is for other synthesized derivatives.
| Derivative | Cell Line | Cancer Type | Assay | Activity | Reference |
| Benzylcytisine (4) | HCT 116 | Colon Carcinoma | Metabolic Assay | Reduced cell survival to 57.52% at 30 µM. | [3] |
| Methylcytisine (18) | HCT 116 | Colon Carcinoma | Metabolic Assay | Reduced cell survival to 57.52% at 30 µM. | [3] |
| Methylcytisine (19) | HCT 116 | Colon Carcinoma | Metabolic Assay | Reduced cell survival to 57.52% at 30 µM. | |
| 11-chloro adamantylthiocarboxamide (16) | A431 | Skin Carcinoma | Metabolic Assay | Reduced cell survival to 56.06% at 30 µM. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and the information available in the referenced studies.
Cell Viability Assays (CCK-8 and MTT)
-
Cell Seeding: Cancer cells (e.g., A549, H1299, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of cytisine or its derivatives for specified durations (e.g., 24, 48, 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Reagent Incubation:
-
CCK-8 Assay: 10 µL of CCK-8 solution is added to each well and incubated for 1-4 hours.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are then dissolved in 150 µL of DMSO.
-
-
Data Acquisition: The absorbance is measured using a microplate reader at 450 nm for CCK-8 and 570 nm for MTT.
-
Analysis: Cell viability is calculated as a percentage of the control group. IC50 values (the concentration of drug that inhibits 50% of cell growth) are determined from dose-response curves.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds for the desired time.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, while suspension cells are collected by centrifugation. Both are washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, β-actin) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by cytisine and a general workflow for assessing the anticancer activity of a compound.
Caption: Signaling pathway of Cytisine-induced apoptosis and cell cycle arrest.
Caption: General workflow for assessing anticancer activity.
References
Efficacy of 3-pyr-Cytisine in Animal Models of Addiction: A Comparative Guide
This guide provides a comparative analysis of the efficacy of 3-pyr-Cytisine in preclinical animal models of addiction-related behaviors. The primary focus is on nicotine addiction, with additional data on models assessing antidepressant-like effects, which are relevant to the negative affective states associated with withdrawal. Currently, there is a lack of published studies investigating the efficacy of this compound in animal models of alcohol and psychostimulant addiction. This guide compares this compound primarily with its parent compound, cytisine, and the widely used smoking cessation aid, varenicline.
Executive Summary
This compound, a derivative of cytisine, has been investigated for its potential role in addiction and mood disorders. Preclinical studies indicate that while it exhibits antidepressant-like properties, its efficacy in mitigating the negative withdrawal symptoms of nicotine addiction appears limited compared to cytisine and varenicline. As a very weak partial agonist at α4β2* nicotinic acetylcholine receptors (nAChRs), its pharmacological profile differs significantly from its comparators.
Data Presentation: Efficacy in Animal Models
Nicotine Addiction Models
The primary model used to assess the efficacy of this compound in nicotine addiction is the intracranial self-stimulation (ICSS) paradigm, which measures brain reward function and the dysphoric-like state associated with withdrawal.
Table 1: Comparison of Efficacy in the Intracranial Self-Stimulation (ICSS) Model of Nicotine Withdrawal
| Compound | Animal Model | Dosage | Effect on Nicotine Withdrawal-Induced Elevations in ICSS Thresholds | Reference |
| This compound | Rat | 0.3, 0.6, 0.9 mg/kg | No effect | [1] |
| Cytisine | Rat | Not specified | Diminished elevations | [1][2] |
| Varenicline | Rat | Not specified | Diminished elevations | [1][2] |
Note: Elevations in ICSS thresholds are indicative of a dysphoric or negative affective state.
Models of Antidepressant-Like Effects
The tail suspension test is a common behavioral screening tool for potential antidepressant drugs.
Table 2: Comparison of Antidepressant-Like Effects in the Tail Suspension Test
| Compound | Animal Model | Dosage | Effect on Immobility Time | Reference |
| This compound | Mouse | 0.6 mg/kg | Significantly decreased | |
| Cytisine | Mouse | 1 mg/kg | Significantly decreased | |
| Fluoxetine | Mouse | Not specified | Significantly decreased |
Experimental Protocols
Intracranial Self-Stimulation (ICSS) for Nicotine Withdrawal
Objective: To assess the effects of compounds on the negative affective state (dysphoria) associated with spontaneous nicotine withdrawal.
Animals: Male Wistar rats.
Apparatus: Operant conditioning chambers equipped with a response lever and a stimulator for delivering electrical stimulation to the brain.
Procedure:
-
Surgery: Rats are surgically implanted with a stimulating electrode in the medial forebrain bundle.
-
Training: Rats are trained to press a lever to receive electrical brain stimulation. The intensity of the stimulation is varied to determine the threshold at which the animal will continue to respond.
-
Nicotine Dependence Induction: Rats are chronically treated with nicotine (e.g., via osmotic minipumps) for a period of 14 days to induce dependence.
-
Withdrawal: Nicotine administration is ceased to induce spontaneous withdrawal. ICSS thresholds are typically elevated during withdrawal, reflecting a dysphoric state.
-
Drug Administration: During the withdrawal phase, animals are administered the test compound (this compound, cytisine, or varenicline) or vehicle.
-
Testing: ICSS thresholds are redetermined after drug administration. A reversal of the withdrawal-induced elevation in thresholds indicates that the compound alleviates the negative affective state.
Tail Suspension Test (TST)
Objective: To screen for potential antidepressant effects of a compound.
Animals: Male C57BL/6J mice.
Apparatus: A suspension box that allows a mouse to be suspended by its tail, preventing it from escaping or holding onto surfaces.
Procedure:
-
Acclimation: Mice are brought to the testing room to acclimate for a period before the test begins.
-
Suspension: Each mouse is suspended by its tail from a lever or a fixed bar using adhesive tape. A small cylinder may be placed around the tail to prevent the mouse from climbing its tail.
-
Observation: The mouse is suspended for a total of 6 minutes. The entire session is typically recorded for later scoring.
-
Scoring: The duration of immobility (the time the mouse hangs passively and makes no escape-oriented movements) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Drug Administration: Test compounds (this compound, cytisine, fluoxetine) or vehicle are administered at a specified time before the test.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: nAChR signaling pathway in addiction.
Caption: Intracranial Self-Stimulation (ICSS) workflow.
Conclusion
Based on the available preclinical data, this compound demonstrates antidepressant-like effects in animal models. However, unlike cytisine and varenicline, it does not appear to alleviate the dysphoric-like state associated with nicotine withdrawal, a key component of addiction. This suggests that its therapeutic potential for smoking cessation may be limited, particularly in addressing the negative reinforcement aspects of addiction. The lack of data on its effects in animal models of alcohol and psychostimulant addiction highlights a significant gap in the understanding of its full pharmacological profile. Further research is warranted to explore its efficacy in these areas and to fully elucidate its mechanism of action.
References
Validating In Silico Predictions of 3-pyr-Cytisine Binding with In Vitro Data: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in silico predictions and in vitro experimental data for the binding of 3-pyr-Cytisine to its primary target, the α4β2 nicotinic acetylcholine receptor (nAChR). This document outlines the methodologies for key experiments and presents quantitative data to validate computational models with real-world experimental results.
Introduction to this compound
This compound, a derivative of the natural alkaloid cytisine, is a weak partial agonist of the α4β2 nicotinic acetylcholine receptor.[1] Like its parent compound, it is of interest for its potential therapeutic applications, including its antidepressant-like effects.[1] Understanding the binding interaction of this compound with the α4β2 nAChR is crucial for the rational design of novel therapeutics targeting this receptor subtype, which is implicated in nicotine addiction and various neurological disorders.[2][3]
Comparison of In Silico and In Vitro Binding Data
The following table summarizes the available quantitative data for the binding of this compound and its parent compound, cytisine, to the α4β2 nicotinic acetylcholine receptor. A direct comparison of predicted and experimental values is essential for validating the accuracy of computational models.
| Compound | Receptor Subtype | In Silico Prediction (Binding Energy kcal/mol) | In Vitro Data (Ki in nM) | Method |
| This compound | α4β2* nAChR | Data Not Available | ~18 | Radioligand Binding Assay |
| Cytisine | α4β2 nAChR | -8.5 to -9.5 (Estimated Range) | 0.17 - 1 | Radioligand Binding Assay |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Receptor Source: Rat forebrain membrane preparations, which are rich in α4β2* nAChRs.[1]
-
Radioligand: [3H]epibatidine or [3H]cytisine, high-affinity ligands for α4β2 nAChRs.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., nicotine or unlabeled cytisine) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: Rat forebrain membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
This technique is employed to measure the functional activity of a compound at an ion channel receptor, such as the nAChR. It determines whether a compound is an agonist, antagonist, or partial agonist and its potency (EC50) and efficacy.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: Complementary RNA encoding the human α4 and β2 nAChR subunits.
-
Injection System: Micropipettes and a nanoinjector to inject the cRNA into the oocytes.
-
Two-Electrode Voltage-Clamp Setup: Including a perfusion system, recording chamber, amplifiers, and data acquisition software.
-
Recording Solution: A buffered saline solution (e.g., Ringer's solution).
-
Agonist: Acetylcholine (ACh) or another known nAChR agonist.
-
Test Compound: this compound.
Procedure:
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and injected with the cRNA for the α4 and β2 nAChR subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Voltage Clamping: An oocyte is placed in the recording chamber and impaled with two microelectrodes, one for voltage recording and one for current injection. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Compound Application: The oocyte is perfused with the recording solution. The test compound (this compound) is applied at various concentrations, and the resulting current is measured. To determine partial agonism, the response to the test compound is compared to the maximal response elicited by a full agonist like ACh.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration that elicits 50% of the maximal response) and the efficacy (the maximal response of the test compound relative to a full agonist).
Visualizations
The following diagrams illustrate the experimental workflow for validating in silico predictions and the signaling pathway associated with α4β2 nAChR activation.
Caption: Experimental workflow for validating in silico predictions.
Caption: Simplified α4β2 nAChR signaling pathway.
Conclusion
The validation of in silico predictions with robust in vitro experimental data is a cornerstone of modern drug discovery. For this compound, while in vitro studies confirm its interaction with the α4β2 nAChR as a weak partial agonist, a clear in silico prediction of its binding affinity is not prominently available in the current literature. The detailed experimental protocols provided in this guide offer a framework for researchers to generate such data, thereby enabling a direct and quantitative comparison. Further computational studies on this compound are warranted to build a more comprehensive understanding of its structure-activity relationship and to refine predictive models for the design of novel nAChR modulators.
References
- 1. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
A Comparative Analysis of the Pharmacodynamics of 3-pyr-Cytisine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacodynamics of 3-pyr-Cytisine and its analogs, focusing on their interactions with nicotinic acetylcholine receptors (nAChRs). The information presented herein is compiled from preclinical studies and is intended to support further research and development in this area.
Introduction
Cytisine, a natural alkaloid, is a partial agonist at α4β2 nicotinic acetylcholine receptors and has been utilized as a smoking cessation aid.[1][2] Its rigid structure provides an excellent scaffold for the development of novel nAChR ligands with potentially improved therapeutic profiles.[1][3] Modifications to the cytisine molecule have led to the synthesis of various analogs, including this compound, with altered pharmacodynamic properties. This guide offers a comparative overview of the binding affinities, potency, efficacy, and in vivo effects of this compound and other notable cytisine derivatives.
Quantitative Pharmacodynamic Data
The following tables summarize the key pharmacodynamic parameters of this compound and its analogs from various in vitro and in vivo studies. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro nAChR Binding Affinities (Ki, nM)
| Compound | α4β2 | α3β4 | α7 | α1βγδ | Reference |
| (-)-Cytisine | 0.17 | >3000 | 4200 | 430 | [4] |
| This compound | Weak partial agonist | - | - | - | |
| Varenicline | 0.06 | - | 322 | >8000 | |
| 10-methyl-cytisine | Similar to cytisine | >3000-fold lower than α4β2 | Lower than cytisine | - | |
| 10-hydroxymethyl-cytisine | Reduced vs. cytisine | >900-fold lower than α4β2 | Lower than cytisine | - | |
| 9-vinyl-cytisine | Slightly more potent than cytisine | - | - | - | |
| 5-Br-Cytisine | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the cited sources.
Table 2: In Vitro Functional Activity (Potency - EC50, µM and Efficacy - Emax, % Nicotine)
| Compound | nAChR Subtype | EC50 (µM) | Emax (% Nicotine) | Reference |
| (-)-Cytisine | α4β2 | ≈ 1 | Partial Agonist | |
| 9-vinyl-cytisine | α4β2 | 1.3 | 22 | |
| 9-vinyl-cytisine | α3β4 | 30 | 83 | |
| 10-methyl-cytisine | α4β2 | - | Weak antagonist | |
| 10-hydroxymethyl-cytisine | α4β2 | - | Weak antagonist |
Note: EC50 is the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by the drug. "-" indicates data not available in the cited sources.
Table 3: Comparative In Vivo Effects
| Compound | Assay | Effect | Reference |
| This compound | Intracranial Self-Stimulation (ICSS) - Nicotine Withdrawal | Did not diminish nicotine withdrawal-induced elevations in ICSS thresholds | |
| (-)-Cytisine | Intracranial Self-Stimulation (ICSS) - Nicotine Withdrawal | Diminished nicotine withdrawal-induced elevations in ICSS thresholds | |
| This compound | Tail Suspension Test & Forced Swim Test | Dose-dependent decrease in immobility (antidepressant-like effect) | |
| (-)-Cytisine | Tail Suspension Test & Forced Swim Test | Dose-dependent decrease in immobility (antidepressant-like effect) | |
| 5-Br-Cytisine | Tail Suspension Test & Forced Swim Test | No significant effect on immobility | |
| (-)-Cytisine | Locomotor Activity | Did not stimulate locomotor activity; reversed nicotine-induced hyperactivity | |
| (-)-Cytisine | Nicotine Discrimination | Partially substituted for nicotine |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a known radioligand from nAChRs.
Materials:
-
Receptor Source: Membranes from cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 nAChRs).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-epibatidine or [³H]-cytisine).
-
Test Compounds: this compound and its analogs.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, the radioligand at a fixed concentration, and either buffer (for total binding), a high concentration of a non-radiolabeled competitor (for non-specific binding), or varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional properties (potency and efficacy) of a compound at ligand-gated ion channels like nAChRs expressed in Xenopus oocytes.
Objective: To characterize the agonist, partial agonist, or antagonist activity of a test compound by measuring ion flow through the nAChR channel.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the nAChR subunits of interest.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Recording solution (e.g., Ringer's solution).
-
Test compounds.
Procedure:
-
Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and treated to remove the follicular layer. The oocytes are then injected with cRNA encoding the desired nAChR subunits and incubated for several days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with recording solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (e.g., -70 mV).
-
Compound Application: The test compound is applied to the oocyte through the perfusion system at various concentrations.
-
Data Acquisition: The current flowing across the oocyte membrane in response to the compound application is recorded. Agonists will induce an inward current.
-
Data Analysis: The peak current response at each concentration is measured. A concentration-response curve is generated to determine the EC50 (potency) and the maximum response (efficacy, often expressed as a percentage of the response to a full agonist like acetylcholine or nicotine).
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
References
- 1. Cytisine and cytisine derivatives. More than smoking cessation aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Cytisine vs Varenicline on Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Improved Side-Effect Profile of 3-pyr-Cytisine Compared to Older Nicotinic Acetylcholine Receptor Agonists
A Comparative Guide for Researchers and Drug Development Professionals
The development of novel smoking cessation therapies continues to be a critical area of research, with a significant focus on improving the side-effect profiles of existing treatments. While nicotinic acetylcholine receptor (nAChR) partial agonists like varenicline and cytisine have demonstrated efficacy, their clinical utility can be limited by adverse effects. This guide provides a comparative assessment of the side-effect profile of a newer cytisine derivative, 3-pyr-Cytisine, against these older compounds, supported by available preclinical and clinical data.
Introduction to nAChR Partial Agonists for Smoking Cessation
Nicotinic acetylcholine receptors, particularly the α4β2 subtype, are central to nicotine dependence.[1] Partial agonists at these receptors, such as cytisine and its derivative varenicline, aid in smoking cessation by alleviating withdrawal symptoms and reducing the rewarding effects of nicotine.[1][2] However, their interaction with nAChRs can also lead to undesirable side effects, including nausea, sleep disturbances, and neuropsychiatric events.[3]
This compound, a derivative of cytisine, has emerged as a compound of interest due to its distinct pharmacological profile. It is characterized as a very weak partial agonist at α4β2* nAChRs.[2] This property suggests a potential for a more favorable side-effect profile compared to its predecessors.
Comparative Side-Effect Profiles
The following tables summarize the reported adverse events for cytisine and varenicline from clinical trials. Data for this compound is based on preclinical findings and its known mechanism of action, highlighting its potential for an improved safety profile.
Table 1: Common Adverse Events of Cytisine and Varenicline (from Clinical Trials)
| Adverse Event | Cytisine | Varenicline |
| Gastrointestinal | ||
| Nausea | More frequent than placebo and NRT | Most common (up to 30%) |
| Vomiting | Reported, often mild to moderate | Reported |
| Dry Mouth | Reported | Reported |
| Neurological/Psychiatric | ||
| Insomnia | Reported | Common (up to 19%) |
| Abnormal Dreams | Reported | Common (up to 13%) |
| Headache | Reported | Common (up to 19%) |
| Irritability | Reported | Reported |
| Depression | No significant increase vs. placebo | No significant increase vs. placebo |
| Suicidal Ideation | No significant increase vs. placebo | No significant increase vs. placebo |
| Cardiovascular | ||
| Increased Blood Pressure | Potential, similar to other nicotinic agonists | Potential, similar to other nicotinic agonists |
| Increased Heart Rate | Potential, similar to other nicotinic agonists | Potential, similar to other nicotinic agonists |
Sources:
Table 2: Predicted Side-Effect Profile of this compound Based on Preclinical Data
| Adverse Event Category | Predicted Profile for this compound | Rationale |
| Gastrointestinal | Potentially lower incidence of nausea and vomiting | As a very weak α4β2* partial agonist, it may cause less stimulation of receptors associated with these side effects. |
| Neurological/Psychiatric | Potentially lower incidence of insomnia and abnormal dreams | Weaker agonist activity may lead to less disruption of sleep-regulating pathways. Preclinical studies show antidepressant-like effects. |
| Cardiovascular | Potentially minimal effects on heart rate and blood pressure | Reduced potency at nAChRs in the peripheral nervous system would likely result in fewer cardiovascular effects. |
| Withdrawal/Anhedonia | May not alleviate withdrawal-induced dysphoria as effectively as cytisine or varenicline | Preclinical intracranial self-stimulation (ICSS) studies showed it did not diminish nicotine withdrawal-induced elevations in reward thresholds. |
Signaling Pathways and Mechanism of Action
The interaction of these compounds with nAChRs, primarily the α4β2 subtype in the ventral tegmental area (VTA), is central to both their therapeutic effects and side effects. The following diagram illustrates the general signaling pathway.
References
- 1. Cytisine and cytisine derivatives. More than smoking cessation aids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Varenicline and cytisine diminish the dysphoric-like state associated with spontaneous nicotine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On cytisine’s safety, efficacy and cost-effectiveness in smoking cessation: A brief summary of clinical and pharmacoeconomic study results [tobaccopreventioncessation.com]
Independent Verification of 3-pyr-Cytisine: A Comparative Analysis with Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on 3-pyr-Cytisine, a derivative of cytisine, with its structural and functional alternatives, cytisine and varenicline. The information is intended to support independent verification and further research into the therapeutic potential of these nicotinic acetylcholine receptor (nAChR) ligands.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity (Ki) and efficacy (EC50) of this compound, cytisine, and varenicline at various nAChR subtypes. This data has been compiled from multiple peer-reviewed publications to facilitate a direct comparison of their pharmacological profiles.
| Compound | nAChR Subtype | Binding Affinity (Ki) [nM] | Efficacy (EC50) [µM] | Efficacy (% of ACh response) |
| This compound | α4β2 | High Potency (Specific value not reported) | 30[1][2] | Very low (<10%)[3] |
| α3β4 | Low Potency (Specific value not reported) | Little to no effect[1][2] | No agonist effect | |
| α7 | Low Potency (Specific value not reported) | Little to no effect | No agonist effect | |
| Cytisine | α4β2 | 0.17 - 2.0 | ~1 | Partial Agonist |
| α7 | 4200 | - | Full Agonist | |
| α3β4 | - | - | Full Agonist | |
| α1-containing (muscle) | 430 | - | - | |
| Varenicline | α4β2 | 0.06 - 0.4 | 0.0543 | Partial Agonist (7% of ACh) |
| α6β2* | 0.12 | 0.007 | Partial Agonist (49% of Nicotine) | |
| α7 | 125 - 322 | - | Full Agonist | |
| α3β4 | >500-fold lower than α4β2 | 2.0 - 25.0 | Partial Agonist | |
| 5-HT3 | 350 | - | Agonist |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Methodologies
This section outlines the detailed experimental protocols for the key assays cited in the pharmacological data tables and for the assessment of the antidepressant-like effects of this compound.
Radioligand Binding Assays for Ki Determination
These assays are employed to determine the binding affinity (Ki) of a compound to a specific receptor subtype.
Objective: To quantify the affinity of this compound, cytisine, and varenicline for different nAChR subtypes.
General Protocol:
-
Membrane Preparation:
-
Tissue (e.g., rat brain regions known to express the nAChR subtype of interest) or cells stably expressing the recombinant nAChR subtype are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]cytisine for α4β2, [³H]epibatidine for α3β4, or [¹²⁵I]α-bungarotoxin for α7) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound, cytisine, or varenicline) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for EC50 Determination
This electrophysiological technique is used to measure the functional activity (efficacy and potency) of a compound at a specific ion channel receptor.
Objective: To determine the concentration of this compound, cytisine, and varenicline required to elicit 50% of the maximal response (EC50) at specific nAChR subtypes.
General Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Oocytes are harvested from Xenopus laevis frogs.
-
The oocytes are injected with cRNAs encoding the specific subunits of the human nAChR subtype to be studied (e.g., α4 and β2 subunits for the α4β2 receptor).
-
Injected oocytes are incubated for several days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is typically clamped at a holding potential of -70 mV.
-
The test compound is applied to the oocyte at various concentrations.
-
-
Data Acquisition and Analysis:
-
The inward current generated by the activation of the nAChRs upon application of the agonist is recorded.
-
Concentration-response curves are generated by plotting the peak current response against the logarithm of the agonist concentration.
-
The EC50 value and the maximum response (Emax) are determined by fitting the data to a sigmoidal dose-response equation.
-
Synthesis of 3-(pyridin-3'-yl)-cytisine (this compound)
General Synthetic Strategy:
-
Halogenation of Cytisine: Cytisine is first halogenated at the 3-position of the pyridone ring, typically using a brominating or iodinating agent, to yield 3-bromo-cytisine or 3-iodo-cytisine.
-
Palladium-Catalyzed Cross-Coupling: The resulting 3-halo-cytisine is then coupled with a pyridine-3-boronic acid or a pyridine-3-stannane derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent (e.g., DME/water).
-
Purification: The final product, 3-(pyridin-3'-yl)-cytisine, is purified using standard techniques such as column chromatography.
Tail Suspension Test for Antidepressant-like Activity
This behavioral test is used to screen for potential antidepressant effects of drugs in mice.
Objective: To assess the antidepressant-like properties of this compound.
Protocol:
-
Apparatus: A commercially available tail suspension box or a similar setup is used, which allows for the mouse to be suspended by its tail without being able to touch any surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from a hook or a bar within the suspension box.
-
The behavior of the mouse is recorded for a period of 6 minutes.
-
-
Scoring: The total duration of immobility (the time the mouse hangs passively and makes no active movements) is measured. A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Data Analysis: The mean immobility time for the drug-treated group is compared to that of a vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the research findings.
Caption: Simplified signaling pathway of nAChRs in dopamine release.
Caption: Experimental workflow for determining Ki values via radioligand binding.
Caption: Structure-activity relationship of cytisine and its derivatives.
References
- 1. Total synthesis of (+/-)-cytisine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-pyr-Cytisine
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 3-pyr-Cytisine, a derivative of the toxic alkaloid Cytisine, adherence to strict disposal protocols is paramount to protect both personnel and the environment from potential harm.[1] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Understanding the Hazards
General Principles of Hazardous Waste Management
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Key principles for laboratory chemical waste disposal include the strict prohibition of discarding chemicals down the drain or in regular trash. Improper disposal can lead to severe environmental contamination and significant legal penalties.
Step-by-Step Disposal Protocol for this compound
1. Waste Collection and Containerization:
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound and any solvents used. Plastic bottles are often preferred over glass to minimize the risk of breakage. Containers must be in good condition, with no leaks or deterioration, and have a secure, screw-on cap.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name ("this compound"), the concentration and quantity of the waste, the date of generation, the principal investigator's name and contact information, and the laboratory location. Do not use abbreviations or chemical formulas.
2. Waste Segregation and Storage:
-
Incompatible Materials: Store this compound waste separately from incompatible chemicals to prevent dangerous reactions. For instance, acids should be stored separately from bases, and oxidizing agents away from organic compounds.
-
Designated Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which is a specific location within the laboratory at or near the point of waste generation. This area should be clearly marked.
-
Secondary Containment: All hazardous waste containers must be kept in secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks or spills.
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is responsible for the collection and disposal of hazardous waste. Do not attempt to transport hazardous waste yourself.
-
Waste Pickup Request: Submit a hazardous waste pickup request to your EHS office as soon as a container is full or ready for disposal. Follow your institution's specific procedures for requesting a pickup, which may involve online forms or specific paperwork.
4. Handling Spills and Decontamination:
-
Minor Spills: For small spills, wear appropriate PPE, including gloves, safety glasses, and a lab coat. Use an absorbent material like sand, earth, or vermiculite to contain the spill. Collect the absorbed material and place it in a labeled hazardous waste container.
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders and your EHS office immediately.
-
Decontamination: After a spill cleanup, decontaminate the area and any equipment used. Launder contaminated clothing separately.
5. Empty Container Disposal:
-
A container that held this compound can be disposed of as regular trash only after it has been emptied of all contents, leaving as little residue as possible. Any labels indicating hazardous contents should be defaced or removed, and the cap should be taken off before disposal. For containers that held acutely hazardous waste, triple-rinsing with a suitable solvent is required, and the rinseate must be collected and disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, general guidelines for laboratory chemical waste can be summarized as follows:
| Parameter | Guideline | Source |
| pH of Aqueous Waste for Drain Disposal | Must be between 5.0 and 12.5 (with EHS permission) | |
| Headspace in Liquid Waste Containers | Leave at least 10% or one inch of headspace to allow for expansion. | |
| Maximum Accumulation Time in SAA | Up to one year for partially filled containers. | |
| Removal Time for Full Containers from SAA | Within three days after the container becomes full. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-pyr-Cytisine
Hazard Identification and Personal Protective Equipment (PPE)
Cytisine and its derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, a comprehensive PPE strategy is crucial to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator/mask | To prevent inhalation of dust particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption.[1][3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | To minimize skin exposure. |
Operational and Handling Plan
A systematic approach to handling 3-pyr-Cytisine from receipt to disposal is critical for maintaining a safe laboratory environment.
Workflow for Handling this compound:
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet for Cytisine. Ensure all necessary PPE is readily available and in good condition.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.
-
Avoiding Dust Formation: As Cytisine is often a powder, care must be taken to avoid creating dust. Use appropriate weighing techniques, such as weighing on a non-static surface or in a glove box.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal Procedures:
-
Waste Collection: All waste materials, including unused compound, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations for hazardous chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after handling.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it in a sealed container for hazardous waste disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment for all personnel.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
